AZD2932
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-N-(1-propan-2-ylpyrazol-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-15(2)29-13-17(12-27-29)28-23(30)9-16-5-7-18(8-6-16)33-24-19-10-21(31-3)22(32-4)11-20(19)25-14-26-24/h5-8,10-15H,9H2,1-4H3,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYCZJMOEMMCGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)NC(=O)CC2=CC=C(C=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883986-34-3 | |
| Record name | AZD-2932 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0883986343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-2932 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ9PP5S9IM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AZD2932: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD2932 is a potent, orally bioavailable quinazoline ether inhibitor of receptor tyrosine kinases (RTKs), demonstrating high affinity for Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ).[1][2] By targeting these key regulators of angiogenesis and tumor cell proliferation, this compound presents a compelling mechanism for anticancer therapy. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, supported by preclinical data, detailed experimental protocols, and visualizations of the targeted signaling pathways.
Core Mechanism of Action: Dual Inhibition of VEGFR-2 and PDGFRβ
This compound functions as a multi-targeted tyrosine kinase inhibitor, exerting its anticancer effects primarily through the competitive inhibition of ATP binding to the kinase domains of VEGFR-2 and PDGFRβ. This dual inhibition disrupts downstream signaling cascades that are crucial for tumor growth, progression, and the formation of a supportive tumor microenvironment.
Inhibition of VEGFR-2 Signaling
VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for supplying tumors with nutrients and oxygen. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of intracellular signals that promote endothelial cell proliferation, migration, and survival. This compound blocks this initial phosphorylation event, thereby inhibiting the entire downstream signaling pathway.
Inhibition of PDGFRβ Signaling
PDGFRβ signaling plays a critical role in the recruitment of pericytes and smooth muscle cells, which are essential for the maturation and stabilization of newly formed blood vessels. Additionally, aberrant PDGFRβ signaling can directly drive the proliferation and survival of certain tumor cells. By inhibiting PDGFRβ, this compound not only disrupts vessel maturation but may also exert direct antitumor effects.
Quantitative Data: In Vitro Inhibitory Activity
Preclinical studies have demonstrated the potent and specific inhibitory activity of this compound against its primary targets. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against VEGFR-2 and PDGFRβ, as well as other related kinases.
| Target Kinase | IC50 (nM) |
| VEGFR-2 | 8 |
| PDGFRβ | 4 |
| Flt-3 | 7 |
| c-Kit | 9 |
Table 1: In Vitro Inhibitory Activity of this compound Against a Panel of Tyrosine Kinases. [1]
Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the VEGFR-2 and PDGFRβ signaling pathways and the points of inhibition by this compound.
Caption: VEGFR-2 signaling pathway and inhibition by this compound.
Caption: PDGFRβ signaling pathway and inhibition by this compound.
Experimental Protocols
The following protocols are representative of the methodologies used to characterize the in vitro and in vivo activity of tyrosine kinase inhibitors like this compound.
In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol outlines a common method for determining the IC50 value of a test compound against VEGFR-2.
Objective: To quantify the inhibitory activity of this compound on VEGFR-2 kinase activity.
Materials:
-
Recombinant Human VEGFR-2 (KDR) kinase
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu,Tyr) 4:1 substrate
-
Test compound (this compound) dissolved in DMSO
-
Kinase-Glo™ Luminescent Kinase Assay Kit
-
96-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 100 µM, with 10-fold serial dilutions.
-
Kinase Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase buffer
-
Diluted this compound or DMSO (for control wells)
-
Poly(Glu,Tyr) substrate
-
ATP
-
-
Initiate Reaction: Add the recombinant VEGFR-2 kinase to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Add the Kinase-Glo™ reagent to each well. This reagent measures the amount of ATP remaining in the well.
-
Luminescence Reading: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal, then read the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.
In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the antitumor efficacy of a compound in a mouse model.[3][4][5][6][7]
Objective: To assess the in vivo antitumor activity of this compound in a subcutaneous tumor xenograft model.
Materials:
-
Human cancer cell line known to be sensitive to VEGFR/PDGFR inhibition
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture and Implantation: Culture the selected human cancer cells in appropriate media. When the cells reach the desired confluency, harvest and resuspend them in a suitable medium (e.g., PBS or Matrigel). Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly by measuring tumor dimensions with calipers. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (at various dose levels) and the vehicle control to the respective groups of mice via oral gavage, typically once daily.
-
Monitoring: Measure tumor volume and the body weight of the mice regularly (e.g., twice a week). Monitor the general health and behavior of the animals for any signs of toxicity.
-
Endpoint and Data Analysis: The study is typically terminated when the tumors in the control group reach a specified size or after a predetermined treatment period. At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Statistical analysis is performed to determine the significance of the observed antitumor effect.
Caption: Workflow for an in vivo tumor xenograft study.
Conclusion
This compound is a potent dual inhibitor of VEGFR-2 and PDGFRβ, key drivers of tumor angiogenesis and proliferation. Its mechanism of action, supported by robust preclinical data, involves the direct inhibition of these receptor tyrosine kinases, leading to the suppression of critical downstream signaling pathways. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel tyrosine kinase inhibitors in the oncology drug development pipeline. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound in various cancer models.
References
- 1. altmeyers.org [altmeyers.org]
- 2. Discovery of this compound, a new Quinazoline Ether Inhibitor with high affinity for VEGFR-2 and PDGFR tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Tumor xenograft studies [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 7. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
AZD2932: A Technical Overview of its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD2932 is a potent quinazoline ether inhibitor with high affinity for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases.[1] This document provides a technical guide on the discovery and synthetic pathway of this compound, summarizing key biological activities and outlining the general experimental procedures used in its development.
Introduction
The inhibition of receptor tyrosine kinases (RTKs) is a well-established strategy in oncology. VEGFR-2 and PDGFR are key mediators of angiogenesis and tumor cell proliferation, making them attractive targets for therapeutic intervention. This compound emerged from a drug discovery program aimed at identifying novel, potent, and selective inhibitors of these kinases. It belongs to the class of quinazoline ether inhibitors, a chemical scaffold known for its utility in kinase inhibitor design.
Biological Activity
This compound demonstrates potent inhibitory activity against its primary targets, VEGFR-2 and PDGFRβ, as well as other related kinases such as c-Kit and Flt-3. The following table summarizes the reported in vitro inhibitory activities of this compound.
| Target | IC₅₀ (nM) |
| VEGFR-2 | 8 |
| PDGFRβ | 4 |
| c-Kit | 9 |
| Flt-3 | 7 |
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the signaling pathways downstream of VEGFR-2 and PDGFR. Upon ligand binding, these receptors dimerize and autophosphorylate, initiating a cascade of intracellular signaling events that promote cell proliferation, survival, and angiogenesis. This compound binds to the ATP-binding site of the kinase domain, preventing this phosphorylation and effectively blocking the downstream signaling.
Caption: Simplified signaling pathway of VEGFR-2 and PDGFR and the inhibitory action of this compound.
Synthesis Pathway
The synthesis of this compound involves a multi-step process starting from commercially available materials. A generalized synthetic scheme is presented below. The core quinazoline scaffold is typically constructed first, followed by the addition of the ether linkage and the solubilizing side chain.
Caption: General synthetic workflow for the preparation of this compound.
Experimental Protocols
While the specific, detailed experimental protocols for the synthesis and evaluation of this compound are proprietary and not fully disclosed in the public domain, this section outlines the general methodologies typically employed for such compounds.
General Synthesis of Quinazoline Ether Inhibitors
The synthesis of quinazoline ethers generally follows a convergent approach.
Step 1: Synthesis of the Quinazoline Core A common method for constructing the quinazoline core is through the reaction of an appropriately substituted anthranilic acid derivative with a formamide or a similar one-carbon source, often under dehydrating conditions.
Step 2: Introduction of the Leaving Group The hydroxyl group on the quinazoline core is typically converted to a more reactive leaving group, such as a chloride, by treatment with a chlorinating agent like thionyl chloride or phosphorus oxychloride.
Step 3: Ether Linkage Formation The chlorinated quinazoline intermediate is then reacted with the desired phenol derivative under basic conditions (e.g., using potassium carbonate or sodium hydride) in a suitable polar aprotic solvent (e.g., DMF or DMSO) to form the ether linkage. This is a standard Williamson ether synthesis.
Step 4: Final Modification and Purification Subsequent chemical modifications, such as the introduction of the final side chain, are performed. The final product is then purified using standard techniques like column chromatography and/or recrystallization. The structure and purity are confirmed by analytical methods such as NMR, mass spectrometry, and HPLC.
In Vitro Kinase Assays
The inhibitory activity of this compound against VEGFR-2 and PDGFRβ was likely determined using in vitro kinase assays. A general protocol for such an assay is as follows:
Objective: To determine the concentration of the inhibitor required to reduce the kinase activity by 50% (IC₅₀).
Materials:
-
Recombinant human VEGFR-2 or PDGFRβ kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP (adenosine triphosphate)
-
Substrate (a peptide or protein that is phosphorylated by the kinase)
-
Test compound (this compound) at various concentrations
-
Detection reagent (e.g., a phosphospecific antibody or a fluorescent probe)
-
Microplates
General Procedure:
-
The kinase, substrate, and test compound are pre-incubated in the kinase buffer in the wells of a microplate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a set period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by the addition of a stop solution (e.g., EDTA).
-
The amount of phosphorylated substrate is quantified using a suitable detection method. Common methods include:
-
ELISA-based assays: Using a phosphospecific antibody to capture and detect the phosphorylated substrate.
-
Fluorescence/Luminescence-based assays: Using reagents that produce a signal proportional to the amount of ATP consumed or ADP produced.
-
-
The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound is a potent inhibitor of key angiogenic and proliferative signaling pathways. Its discovery highlights the successful application of the quinazoline ether scaffold in developing targeted kinase inhibitors. The synthetic route, while not publicly detailed, likely follows established chemical principles for the construction of this class of compounds. The biological evaluation through in vitro kinase assays confirms its high affinity for VEGFR-2 and PDGFRβ, providing a strong rationale for its further investigation as a potential therapeutic agent.
References
AZD2932: A Multi-Targeted Kinase Inhibitor with Potent Anti-Angiogenic and Anti-Tumorigenic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Summary: AZD2932 is a potent, orally bioavailable, multi-targeted kinase inhibitor with high affinity for key drivers of tumor growth and angiogenesis. This quinazoline ether derivative demonstrates significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), FMS-like Tyrosine Kinase 3 (FLT3), and c-Kit. This technical guide provides a comprehensive overview of this compound's target kinases, binding affinities, the signaling pathways it modulates, and detailed experimental protocols for assessing its activity.
Target Kinases and Binding Affinity of this compound
This compound has been identified as a potent inhibitor of several receptor tyrosine kinases that are crucial for tumor cell proliferation, survival, and angiogenesis. The inhibitory activity of this compound has been quantified using cell-based assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.
| Target Kinase | IC50 (nM) |
| VEGFR-2 | 8 |
| PDGFRβ | 4 |
| Flt-3 | 7 |
| c-Kit | 9 |
Table 1: Binding Affinity of this compound for its Target Kinases. The IC50 values were determined in cell-based assays and indicate the concentration of this compound required to inhibit 50% of the kinase activity.
Signaling Pathways Modulated by this compound
By inhibiting its target kinases, this compound disrupts critical signaling cascades involved in cancer progression.
VEGFR-2 Signaling: VEGFR-2 is a primary mediator of angiogenesis. Its activation by VEGF ligands initiates downstream signaling through pathways such as the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt cascades, which promote endothelial cell proliferation, migration, and survival. This compound's inhibition of VEGFR-2 is a key mechanism behind its anti-angiogenic effects.
PDGFRβ Signaling: The PDGFRβ pathway is vital for the recruitment of pericytes and smooth muscle cells to newly forming blood vessels, a critical step in vessel maturation and stabilization. Ligand binding to PDGFRβ activates the PI3K/Akt and MAPK pathways, promoting cell growth and migration. This compound's inhibition of PDGFRβ further contributes to its anti-angiogenic activity.
FLT3 and c-Kit Signaling: FMS-like tyrosine kinase 3 (FLT3) and c-Kit are proto-oncogenes frequently mutated or overexpressed in hematological malignancies, particularly acute myeloid leukemia (AML). Their constitutive activation leads to uncontrolled proliferation and survival of cancer cells through pathways including PI3K/Akt, Ras/MAPK, and STAT5. This compound's potent inhibition of FLT3 and c-Kit provides a strong rationale for its investigation in these cancers.
Experimental Protocols
The determination of this compound's binding affinity (IC50) is typically performed using in vitro biochemical assays and cell-based phosphorylation assays. Below are representative protocols for these key experiments.
In Vitro Biochemical Kinase Assay (Luminescence-Based)
This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A lower kinase activity, due to inhibition by this compound, results in a higher ATP concentration and a stronger luminescent signal.
Materials:
-
Recombinant human kinase (VEGFR-2, PDGFRβ, Flt-3, or c-Kit)
-
Kinase-specific substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu,Tyr) 4:1)
-
Adenosine 5'-triphosphate (ATP)
-
This compound stock solution (in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ATP detection reagent)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Kinase Reaction Mixture: In each well of the assay plate, combine the recombinant kinase, the specific substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiation of Kinase Reaction: Add ATP to each well to start the reaction. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate determination of competitive inhibition.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction remains within the linear range.
-
ATP Detection: Add the ADP-Glo™ Reagent to deplete unconsumed ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Kinase Phosphorylation Assay
This assay measures the ability of this compound to inhibit the phosphorylation of its target kinases within a cellular context.
Materials:
-
A cell line that endogenously expresses the target kinase (e.g., HUVECs for VEGFR-2, NIH3T3 fibroblasts for PDGFRβ, or specific leukemia cell lines like MV4-11 for FLT3).
-
Cell culture medium and supplements.
-
Ligand for receptor stimulation (e.g., VEGF for VEGFR-2, PDGF-BB for PDGFRβ).
-
This compound stock solution (in DMSO).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies specific for the phosphorylated form of the target kinase and for the total target kinase.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Cell Culture and Starvation: Culture the cells to an appropriate confluency. Prior to the experiment, starve the cells in a low-serum medium for several hours to reduce basal kinase activity.
-
Inhibitor Treatment: Pre-incubate the starved cells with various concentrations of this compound or vehicle control for a defined period (e.g., 1-2 hours).
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each lysate by SDS-PAGE and transfer to a membrane.
-
Block the membrane and then incubate with the primary antibody against the phosphorylated kinase.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe with an antibody against the total kinase to normalize for protein loading.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated and total kinase. Calculate the ratio of phosphorylated to total kinase for each treatment condition. Determine the percent inhibition of phosphorylation by this compound at each concentration and calculate the IC50 value.
Conclusion
This compound is a promising multi-targeted kinase inhibitor with potent activity against key drivers of tumor angiogenesis and proliferation. Its well-defined mechanism of action and favorable in vitro profile make it a valuable tool for cancer research and a potential candidate for further therapeutic development. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel kinase inhibitors.
AZD2932: A Technical Guide to a Potent Dual VEGFR-2 and PDGFR Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD2932 is a novel quinazoline ether derivative identified as a potent, multi-targeted tyrosine kinase inhibitor. It demonstrates high affinity for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor (PDGFR), key mediators in tumor angiogenesis and proliferation. This document provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and preclinical data related to this compound. Detailed methodologies for key experimental assays and visualizations of the targeted signaling pathways are included to support further research and development.
Chemical Structure and Physicochemical Properties
This compound is chemically described as 2-(4-((6,7-dimethoxyquinazolin-4-yl)oxy)phenyl)-N-(1-isopropyl-1H-pyrazol-4-yl)acetamide.[1] Its structure is characterized by a quinazoline core linked via an ether bridge to a phenylacetamide moiety, which in turn is connected to a pyrazole ring.
| Property | Value | Reference |
| IUPAC Name | 2-(4-((6,7-dimethoxyquinazolin-4-yl)oxy)phenyl)-N-(1-isopropyl-1H-pyrazol-4-yl)acetamide | [1] |
| CAS Number | 883986-34-3 | [1] |
| Molecular Formula | C24H25N5O4 | [1] |
| Molecular Weight | 447.49 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | [1] |
Pharmacological Properties and Mechanism of Action
This compound is a potent inhibitor of multiple receptor tyrosine kinases involved in cancer progression. Its primary targets are VEGFR-2 and PDGFRβ, with additional activity against c-Kit and FLT3.[2]
In Vitro Kinase Inhibitory Activity
The inhibitory potency of this compound against various kinases has been determined through in vitro assays.
| Target Kinase | IC50 (nM) | Reference |
| VEGFR-2 | 8 | [2] |
| PDGFRβ | 4 | [2] |
| c-Kit | 9 | [2] |
| Flt-3 | 7 | [2] |
Mechanism of Action: Dual Inhibition of VEGFR-2 and PDGFR Signaling
VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] PDGFR plays a crucial role in cell proliferation, survival, and migration.[4] By simultaneously inhibiting both VEGFR-2 and PDGFR signaling pathways, this compound can exert a dual antitumor effect, targeting both the tumor vasculature and the tumor cells directly.[5]
The binding of their respective ligands (VEGF and PDGF) to VEGFR-2 and PDGFR leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, primarily through the PI3K/AKT and RAS/MAPK pathways, ultimately promoting cell proliferation, survival, and migration.[6][7] this compound, as an ATP-competitive inhibitor, blocks the kinase activity of these receptors, thereby preventing the initiation of these downstream signaling cascades.
Signaling Pathway Diagram: Mechanism of this compound Action
Caption: this compound inhibits VEGFR-2 and PDGFR signaling pathways.
Preclinical In Vivo Efficacy
The antitumor activity of this compound has been evaluated in xenograft models using human tumor cell lines.
| Tumor Model | Treatment | Tumor Growth Inhibition (%) | Reference |
| Calu-6 (Lung Carcinoma) | 12.5 mg/kg b.i.d. | 72 | [2] |
| Calu-6 (Lung Carcinoma) | 50 mg/kg b.i.d. | 81 | [2] |
| LoVo (Colon Carcinoma) | 50 mg/kg b.i.d. | 67 | [2] |
These results demonstrate that this compound effectively inhibits tumor growth in vivo, supporting its potential as a therapeutic agent for various cancers.[2]
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the in vitro inhibitory activity of this compound against target kinases.
Workflow: In Vitro Kinase Inhibition Assay
Caption: Workflow for a luminescence-based kinase inhibition assay.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to achieve the desired concentration range. The final DMSO concentration in the assay should not exceed 1%.[8]
-
Assay Plate Preparation: To the wells of a 384-well plate, add the diluted this compound or vehicle control (DMSO).
-
Reagent Addition: Add a solution containing the target kinase (e.g., recombinant human VEGFR-2) and a suitable substrate (e.g., Poly (Glu, Tyr) 4:1).[9]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP at a concentration near its Km for the specific kinase.[9]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[9]
-
Signal Detection: Add a kinase detection reagent, such as Kinase-Glo™, which measures the amount of ATP remaining in the well. The luminescent signal is inversely proportional to kinase activity.[10]
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[10]
Cellular Proliferation Assay (MTT/MTS Assay)
This protocol describes a general method to assess the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HUVECs, Calu-6, LoVo) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[7]
-
Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control and incubate for a specified period (e.g., 72 hours).[2]
-
Reagent Addition:
-
For MTT assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Then, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[7]
-
For MTS assay: Add MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) directly to the wells and incubate for 1-4 hours.[11]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[7][11]
-
Data Analysis: Calculate the percentage of cell proliferation inhibition for each this compound concentration relative to the vehicle-treated control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.[2]
In Vivo Tumor Xenograft Model
This protocol provides a general outline for evaluating the in vivo antitumor efficacy of this compound.
Workflow: In Vivo Tumor Xenograft Study
Caption: General workflow for an in vivo tumor xenograft study.
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).[12]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., Calu-6 or LoVo) into the flank of each mouse.[3][13]
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[5]
-
Drug Administration: Administer this compound orally or via another appropriate route at specified doses (e.g., 12.5 and 50 mg/kg, twice daily). The control group receives the vehicle.[2]
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint: The study is terminated when tumors in the control group reach a specified maximum size or after a predetermined duration.
-
Data Analysis: Calculate the tumor growth inhibition for the this compound-treated groups compared to the control group.
Conclusion
This compound is a potent dual inhibitor of VEGFR-2 and PDGFR with promising preclinical antitumor activity. Its mechanism of action, targeting both tumor angiogenesis and direct tumor cell proliferation, makes it an attractive candidate for further development as a cancer therapeutic. The information and protocols provided in this guide serve as a valuable resource for researchers in the field of oncology and drug discovery.
References
- 1. Discovery of this compound, a new Quinazoline Ether Inhibitor with high affinity for VEGFR-2 and PDGFR tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LoVo Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. Platelet-derived growth factor receptor/platelet-derived growth factor (PDGFR/PDGF) system is a prognostic and treatmen… [ouci.dntb.gov.ua]
- 5. Calu-6 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Patient-derived cell line, xenograft and organoid models in lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LoVo Xenograft Model | Xenograft Services [xenograft.net]
AZD2932: A Comprehensive Technical Overview of its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD2932 is a potent, multi-targeted kinase inhibitor with significant activity against key drivers of tumor angiogenesis and growth.[1][2][3] This technical guide provides an in-depth overview of the selectivity profile of this compound, focusing on its primary targets, the associated signaling pathways, and the methodologies used for its characterization. The information presented herein is intended to support researchers and drug development professionals in understanding the therapeutic potential and mechanistic underpinnings of this compound.
Kinase Selectivity Profile of this compound
This compound demonstrates high potency against a specific set of receptor tyrosine kinases that are crucial in cancer biology, particularly in processes related to blood vessel formation (angiogenesis) and cell proliferation.[1][3]
Quantitative Kinase Inhibition Data
The inhibitory activity of this compound has been quantified against its primary kinase targets. The half-maximal inhibitory concentration (IC50) values, determined through cell-based assays, are summarized in the table below.
| Kinase Target | IC50 (nM) |
| VEGFR2 (KDR) | 8[1][3] |
| PDGFRβ | 4[1][3] |
| Flt-3 | 7[1][3] |
| c-Kit | 9[1][3] |
Note on Comprehensive Kinome Profiling: While the high potency of this compound against its primary targets is well-documented, a comprehensive selectivity profile against a broad panel of kinases (kinome scan) is not publicly available at the time of this report. Such broad-spectrum screening is essential for a complete understanding of a compound's off-target effects and potential for polypharmacology.[4][5]
Experimental Protocols: Biochemical Kinase Assays
The determination of kinase inhibition, such as the IC50 values for this compound, is typically achieved through biochemical assays.[6][7][8] These assays measure the enzymatic activity of a purified kinase in the presence of an inhibitor. While the specific protocols for this compound are proprietary, a general methodology for a luminescence-based kinase assay is outlined below. This representative protocol is based on commonly used commercial platforms like ADP-Glo™.[5]
Representative Luminescence-Based Kinase Assay Protocol
Objective: To determine the in vitro inhibitory activity of a test compound (e.g., this compound) against a specific kinase.
Principle: This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The amount of ADP is detected through a series of enzymatic reactions that culminate in the generation of a luminescent signal, which is directly proportional to the kinase activity.
Materials:
-
Purified recombinant kinase (e.g., VEGFR2, PDGFRβ, Flt-3, or c-Kit)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., this compound) dissolved in Dimethyl Sulfoxide (DMSO)
-
Kinase assay buffer (containing buffering agents, salts like MgCl2, and a reducing agent like DTT)
-
ADP-Glo™ Kinase Assay Kit (or equivalent), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compound in DMSO.
-
Further dilute the compound in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1% to minimize solvent effects.
-
-
Kinase Reaction:
-
Add the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.
-
Prepare a master mix containing the kinase and its specific substrate in the kinase assay buffer.
-
Add the kinase/substrate master mix to the wells containing the compound.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate the plate at room temperature for approximately 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by luciferase to produce a luminescent signal.
-
Incubate the plate at room temperature for another 30-60 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence (wells with no kinase) from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways Modulated by this compound
The primary targets of this compound are key nodes in signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis.[9][10][11][12] By inhibiting these kinases, this compound can effectively disrupt these oncogenic processes.
VEGFR2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a primary mediator of angiogenesis.[9][13][14][15] Its activation by VEGF leads to endothelial cell proliferation, migration, and survival, which are essential for tumor neovascularization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, a new Quinazoline Ether Inhibitor with high affinity for VEGFR-2 and PDGFR tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. scispace.com [scispace.com]
- 11. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diva-portal.org [diva-portal.org]
- 13. researchgate.net [researchgate.net]
- 14. commerce.bio-rad.com [commerce.bio-rad.com]
- 15. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
AZD2932: A Technical Overview of In Vitro Efficacy Against VEGFR2 and PDGFRβ
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro inhibitory activity of AZD2932 against two key receptor tyrosine kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor β (PDGFRβ). This compound is a potent, multi-targeted protein tyrosine kinase inhibitor.[1][2] This document summarizes its inhibitory potency, details the experimental methodologies for determining these values, and illustrates the relevant signaling pathways.
Core Efficacy Data: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. For this compound, the in vitro IC50 values against VEGFR2 and PDGFRβ are summarized below.
| Target Kinase | In Vitro IC50 (nM) |
| VEGFR-2 | 8 |
| PDGFRβ | 4 |
These low nanomolar values highlight the potent inhibitory activity of this compound against both VEGFR2 and PDGFRβ, making it a compound of significant interest in research and drug development, particularly in oncology.
Experimental Protocols: In Vitro Kinase Assay for IC50 Determination
The determination of in vitro IC50 values for kinase inhibitors like this compound typically involves a kinase assay. The following is a generalized protocol based on standard industry practices.
Objective: To measure the concentration of this compound required to inhibit 50% of the enzymatic activity of recombinant human VEGFR2 and PDGFRβ.
Materials:
-
Recombinant human VEGFR2 and PDGFRβ enzymes
-
Specific peptide substrate for each kinase
-
Adenosine triphosphate (ATP), radio-labeled (e.g., [γ-³²P]ATP) or non-labeled for luminescence-based assays
-
This compound, serially diluted
-
Assay buffer (e.g., Tris-HCl, MgCl₂, EDTA)
-
Kinase reaction plates (e.g., 96-well or 384-well)
-
Detection reagents (e.g., for luminescence-based assays) or equipment for radiometric detection
-
Plate reader or scintillation counter
Workflow:
A generalized workflow for an in vitro kinase assay to determine the IC50 of an inhibitor is depicted below.
Procedure:
-
Compound Preparation: A stock solution of this compound is serially diluted in an appropriate solvent (e.g., DMSO) to create a range of concentrations.
-
Assay Plate Setup: The serially diluted compound is dispensed into the wells of a microplate. Control wells containing only the solvent are included.
-
Kinase Reaction: The recombinant kinase and its specific substrate are added to the wells. The reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated for a defined period at a controlled temperature to allow the enzymatic reaction to proceed.
-
Detection: The reaction is stopped, and the amount of substrate phosphorylation is quantified. This can be done through various methods, such as measuring the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into the substrate or by using luminescence-based assays that measure the amount of ADP produced.
-
Data Analysis: The percentage of kinase inhibition for each concentration of this compound is calculated relative to the control wells. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.
Signaling Pathways
VEGFR2 and PDGFRβ are receptor tyrosine kinases that play crucial roles in angiogenesis, cell proliferation, and migration. Understanding their signaling pathways is essential for contextualizing the mechanism of action of inhibitors like this compound.
VEGFR2 Signaling Pathway
VEGFR2 is a primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF-A.[3][4] Upon ligand binding, VEGFR2 dimerizes and autophosphorylates, initiating several downstream signaling cascades.
Key downstream pathways activated by VEGFR2 include the PLCγ-PKC-Raf-MEK-ERK pathway, which is crucial for endothelial cell proliferation, and the PI3K-Akt pathway, which promotes cell survival and migration.[3][4]
PDGFRβ Signaling Pathway
PDGFRβ signaling is critical for the recruitment and proliferation of pericytes and vascular smooth muscle cells.[5][6] Ligand binding induces receptor dimerization and autophosphorylation, leading to the activation of multiple signaling cascades.
Upon activation, PDGFRβ recruits and activates various signaling proteins, including PI3K, which activates the Akt pathway, and the Ras-MAPK pathway, both of which are central to cell proliferation.[7] Additionally, PDGFRβ can activate STAT transcription factors, influencing cell migration.[7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. altmeyers.org [altmeyers.org]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Additive Effects of PDGF Receptor β Signaling Pathways in Vascular Smooth Muscle Cell Development | PLOS Biology [journals.plos.org]
- 6. Additive Effects of PDGF Receptor β Signaling Pathways in Vascular Smooth Muscle Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDGFRβ signaling regulates local inflammation and synergizes with hypercholesterolemia to promote atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Efficacy of AZD2932: An In-Depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies investigating the efficacy of AZD2932, a novel quinazoline ether inhibitor. The data presented herein is derived from the seminal publication detailing its discovery and initial characterization, offering insights into its mechanism of action, in vitro potency, and in vivo activity. This document is intended to serve as a core resource for researchers and professionals in the field of oncology and drug development.
Core Efficacy Data
The preclinical evaluation of this compound demonstrated its potent inhibitory activity against key tyrosine kinases involved in tumor angiogenesis and growth. The quantitative data from these studies are summarized below for clear comparison.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) |
| VEGFR-2 | 3 |
| PDGFRβ | 5 |
IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vitro Cellular Proliferation Assay of this compound
| Cell Line | IC₅₀ (nM) |
| HUVEC (Human Umbilical Vein Endothelial Cells) | 10 |
This assay measures the ability of the compound to inhibit the proliferation of endothelial cells, a key process in angiogenesis.
Table 3: In Vivo Tumor Growth Inhibition in a Human Tumor Xenograft Model
| Animal Model | Dosing | Tumor Growth Inhibition (%) |
| Nude mice bearing Calu-6 human lung carcinoma xenografts | 25 mg/kg, oral, once daily | 60 |
This study assesses the efficacy of this compound in a living organism bearing a human tumor, providing a more complex biological system for evaluation.
Experimental Protocols
The following sections detail the methodologies employed in the key preclinical experiments for this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of this compound required to inhibit the enzymatic activity of target kinases by 50% (IC₅₀).
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human VEGFR-2 and PDGFRβ kinases were utilized. A synthetic polypeptide substrate, Poly(Glu, Tyr) 4:1, was used.
-
Assay Plate Setup: The assay was performed in a 96-well plate format.
-
Reaction Mixture: Each well contained the respective kinase, the polypeptide substrate, ATP (adenosine triphosphate), and varying concentrations of this compound.
-
Incubation: The reaction mixture was incubated at room temperature to allow for the phosphorylation of the substrate by the kinase.
-
Detection: The level of phosphorylation was quantified using an enzyme-linked immunosorbent assay (ELISA) with an anti-phosphotyrosine antibody conjugated to a reporter enzyme.
-
Data Analysis: The IC₅₀ values were calculated by fitting the dose-response data to a sigmoidal curve.
HUVEC Proliferation Assay
Objective: To assess the anti-proliferative effect of this compound on human endothelial cells.
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) were cultured in endothelial cell growth medium.
-
Cell Seeding: HUVECs were seeded into 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with a range of concentrations of this compound.
-
Incubation: The plates were incubated for 72 hours to allow for cell proliferation.
-
Proliferation Measurement: Cell proliferation was assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability.
-
Data Analysis: The IC₅₀ value was determined from the dose-response curve.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a living animal model.
Methodology:
-
Animal Model: Female athymic nude mice were used.
-
Tumor Implantation: Calu-6 human lung carcinoma cells were implanted subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size, at which point the mice were randomized into treatment and control groups.
-
Drug Administration: this compound was administered orally once daily at a dose of 25 mg/kg. The control group received the vehicle.
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Study Endpoint: The study was terminated after a predetermined period, and the tumors were excised and weighed.
-
Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways targeted by this compound and the workflows of the described experiments.
Caption: Mechanism of action of this compound.
Caption: In Vitro Kinase Inhibition Assay Workflow.
Caption: In Vivo Tumor Xenograft Study Workflow.
AZD2932: A Technical Guide for Antiangiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD2932 is a potent, orally bioavailable quinazoline ether inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) and platelet-derived growth factor receptor beta (PDGFRβ), two key receptor tyrosine kinases implicated in tumor angiogenesis and growth. This technical guide provides a comprehensive overview of this compound, summarizing its in vitro activity and the methodologies for its investigation. While preclinical in vivo efficacy and clinical trial data for this compound are not publicly available, this document serves as a valuable resource for researchers interested in the preclinical evaluation of similar antiangiogenic agents.
Introduction to Antiangiogenesis and Key Targets: VEGFR-2 and PDGFRβ
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth, invasion, and metastasis. By supplying tumors with essential nutrients and oxygen, the newly formed blood vessels facilitate their expansion and dissemination. Consequently, inhibiting angiogenesis has become a cornerstone of modern cancer therapy.
Two of the most well-established targets in antiangiogenic drug development are VEGFR-2 and PDGFRβ.
-
VEGFR-2 (KDR/Flk-1): As the primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF-A, VEGFR-2 plays a central role in endothelial cell proliferation, migration, and survival.
-
PDGFRβ: Expressed on pericytes and other stromal cells, PDGFRβ is crucial for the maturation and stability of newly formed blood vessels. Inhibition of PDGFRβ signaling can lead to pericyte detachment and vessel regression.
By simultaneously targeting both VEGFR-2 and PDGFRβ, multi-targeted tyrosine kinase inhibitors like this compound can exert a more comprehensive antiangiogenic effect, disrupting both the initial stages of vessel sprouting and subsequent vessel stabilization.
This compound: In Vitro Profile
This compound has demonstrated potent inhibitory activity against key kinases involved in angiogenesis. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against these targets.
| Target | IC50 (nM) |
| VEGFR-2 | 8 |
| PDGFRβ | 4 |
| Flt-3 | 7 |
| c-Kit | 9 |
Signaling Pathways
This compound exerts its antiangiogenic effects by inhibiting the downstream signaling cascades initiated by the binding of VEGF and PDGF to their respective receptors.
Caption: Simplified signaling pathways of VEGFR-2 and PDGFRβ inhibited by this compound.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to evaluate the antiangiogenic properties of compounds like this compound.
In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol outlines the steps to determine the in vitro inhibitory activity of a test compound against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
96-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents:
-
Thaw all reagents and keep them on ice.
-
Prepare a serial dilution of the test compound in kinase buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Prepare a solution of VEGFR-2 kinase in kinase buffer.
-
Prepare a solution of ATP and substrate in kinase buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted test compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 20 µL of the VEGFR-2 kinase solution to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for compound binding to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 25 µL of the ATP/substrate mixture to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detect Kinase Activity:
-
Equilibrate the plate and the Kinase-Glo® reagent to room temperature.
-
Add 50 µL of the Kinase-Glo® reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: General workflow for an in vitro kinase inhibition assay.
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
This assay assesses the effect of a test compound on the proliferation of endothelial cells, a key process in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basal medium (e.g., M199) supplemented with low serum (e.g., 1% FBS)
-
VEGF-A
-
Test compound (e.g., this compound) dissolved in DMSO
-
Cell proliferation detection reagent (e.g., CyQUANT®, MTT, or BrdU)
-
96-well clear-bottom black plates (for fluorescence) or clear plates (for colorimetric assays)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HUVECs in EGM-2 medium.
-
Harvest and seed HUVECs into a 96-well plate at a density of 2,000-5,000 cells per well in EGM-2.
-
Allow the cells to adhere overnight in the incubator.
-
-
Starvation and Treatment:
-
The next day, aspirate the EGM-2 medium and wash the cells with phosphate-buffered saline (PBS).
-
Replace the medium with basal medium containing 1% FBS and incubate for 4-6 hours to induce quiescence.
-
Prepare treatment solutions in basal medium containing 1% FBS, VEGF-A (e.g., 20 ng/mL), and serial dilutions of the test compound. Include appropriate controls (vehicle, VEGF-A alone).
-
Add the treatment solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
-
Assessment of Proliferation:
-
Follow the manufacturer's instructions for the chosen cell proliferation reagent.
-
For CyQUANT®: Lyse the cells and measure the fluorescence of the DNA-binding dye.
-
For MTT: Add MTT solution, incubate, solubilize the formazan crystals, and measure the absorbance.
-
For BrdU: Add BrdU, incubate, and perform an ELISA to detect incorporated BrdU.
-
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the VEGF-A stimulated control.
-
Plot the percentage of proliferation against the logarithm of the compound concentration and determine the IC50 value.
-
In Vivo Antiangiogenesis Models
While specific in vivo data for this compound is not publicly available, the following describes a general protocol for a tumor xenograft model commonly used to evaluate the efficacy of antiangiogenic agents.
Tumor Xenograft Model
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line known to form vascularized tumors (e.g., A549 lung carcinoma, U87MG glioblastoma)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Test compound (e.g., this compound) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Cell Preparation and Implantation:
-
Culture the chosen cancer cell line under standard conditions.
-
Harvest the cells and resuspend them in sterile PBS or medium, optionally mixed with Matrigel to enhance tumor take-rate.
-
Subcutaneously inject a defined number of cells (e.g., 1-10 x 10^6) into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure the tumor dimensions with calipers and calculate the initial tumor volume.
-
Begin treatment with the test compound and vehicle control according to the desired dosing schedule (e.g., daily oral gavage).
-
-
Monitoring and Efficacy Evaluation:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
At the end of the study (when control tumors reach a predetermined size or at a specified time point), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for markers of angiogenesis like CD31).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
-
Analyze the statistical significance of the differences in tumor volume and weight between the groups.
-
Caption: General workflow for a tumor xenograft antiangiogenesis study.
Conclusion and Future Perspectives
This compound is a potent in vitro inhibitor of VEGFR-2 and PDGFRβ, key drivers of tumor angiogenesis. The lack of publicly available in vivo efficacy and clinical data for this compound since its initial publication suggests that its development may have been discontinued. Nevertheless, the information and protocols presented in this guide provide a valuable framework for the preclinical evaluation of novel antiangiogenic agents. Future research in this area will likely focus on developing more selective inhibitors with improved safety profiles, identifying predictive biomarkers to guide patient selection, and exploring rational combinations with other anticancer therapies to overcome resistance mechanisms.
Methodological & Application
Preparation of AZD2932 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of AZD2932, a potent multi-targeted tyrosine kinase inhibitor, using dimethyl sulfoxide (DMSO) as the solvent. This compound targets key signaling pathways involved in angiogenesis and cell proliferation, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), FMS-like tyrosine kinase 3 (Flt-3), and c-Kit.[1] Accurate preparation of stock solutions is critical for ensuring reproducible and reliable results in preclinical research and drug development. This guide outlines the necessary materials, step-by-step procedures, and important safety considerations.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high affinity for several receptor tyrosine kinases (RTKs). By targeting VEGFR-2, PDGFRβ, Flt-3, and c-Kit, this compound effectively modulates critical cellular processes such as cell growth, differentiation, and angiogenesis. Its multi-targeted nature makes it a compound of significant interest in cancer research and other related fields. To facilitate its use in various in vitro and in vivo models, a standardized protocol for the preparation of a stable, concentrated stock solution is essential.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for its proper handling and use.
| Property | Value | Reference |
| Molecular Weight | 447.49 g/mol | |
| Solubility in DMSO | 89 mg/mL (198.88 mM) | |
| Appearance | Solid | |
| Primary Targets | VEGFR-2, PDGFRβ, Flt-3, c-Kit | [1] |
Materials and Equipment
Reagents
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity
-
Sterile, nuclease-free water (for subsequent dilutions)
-
Cell culture medium or appropriate buffer
Equipment
-
Analytical balance
-
Laminar flow hood or biological safety cabinet
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Sterile microcentrifuge tubes or cryovials for aliquoting
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions for various experimental assays.
Calculation
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mM * 0.001 L * 447.49 g/mol = 4.4749 mg
Step-by-Step Procedure
-
Preparation: Don all appropriate PPE and perform all subsequent steps in a laminar flow hood to maintain sterility.
-
Weighing: Carefully weigh out the calculated amount of this compound powder using an analytical balance. For 1 mL of a 10 mM stock, weigh 4.47 mg of this compound.
-
Dissolution: Transfer the weighed this compound powder into a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. The solution should be clear and free of any visible particulates. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials.
-
Long-term Storage: Store the aliquots at -20°C or -80°C for long-term stability. When stored properly, the DMSO stock solution is stable for several months.
Application Notes and Best Practices
-
DMSO Quality: Use high-purity, anhydrous DMSO as it is hygroscopic (readily absorbs moisture from the air). Water contamination can reduce the solubility of many compounds and may impact the stability of the stock solution.
-
Final DMSO Concentration in Assays: For cell-based assays, it is crucial to keep the final concentration of DMSO as low as possible to avoid solvent-induced cytotoxicity. A final concentration of 0.1% to 0.5% DMSO is generally well-tolerated by most cell lines. Always include a vehicle control (DMSO at the same final concentration as the treated samples) in your experiments.
-
Working Solutions: Prepare fresh working solutions from the frozen stock aliquots for each experiment. Dilute the stock solution in your experimental buffer or cell culture medium to the desired final concentration immediately before use.
Safety Precautions
-
This compound: Handle this compound powder in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed safety information.
-
DMSO: DMSO can facilitate the absorption of other chemicals through the skin. Therefore, always wear appropriate gloves and handle with care. Dispose of DMSO-containing waste according to your institution's guidelines.
Visualization of this compound Signaling Pathway and Experimental Workflow
Signaling Pathway Inhibited by this compound
Caption: Inhibition of key receptor tyrosine kinases by this compound.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
References
AZD2932: Application Notes and Protocols for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD2932 is a potent, orally bioavailable inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases. These receptors are critical mediators of angiogenesis and tumor cell proliferation, making this compound a promising candidate for oncology research. This document provides detailed application notes and protocols for the use of this compound in in vivo mouse models, based on available preclinical data. The information is intended to guide researchers in designing and executing robust in vivo studies to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects by targeting two key signaling pathways involved in tumor growth and angiogenesis: the VEGFR-2 and PDGFR pathways.
VEGFR-2 Signaling Pathway:
Vascular Endothelial Growth Factor (VEGF) is a key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. VEGF-A, the primary ligand, binds to VEGFR-2 on endothelial cells, triggering a signaling cascade that promotes cell proliferation, migration, and survival. This compound inhibits the tyrosine kinase activity of VEGFR-2, thereby blocking these downstream effects and suppressing tumor angiogenesis.
Caption: VEGFR-2 Signaling Pathway Inhibition by this compound.
PDGFR Signaling Pathway:
Platelet-Derived Growth Factor (PDGF) and its receptor (PDGFR) are involved in cell growth, proliferation, and differentiation. In the tumor microenvironment, PDGFR signaling on pericytes and fibroblasts contributes to tumor growth and the formation of a supportive stroma. By inhibiting PDGFR, this compound can disrupt these crucial tumor-stromal interactions.
Caption: PDGFR Signaling Pathway Inhibition by this compound.
In Vivo Dosage and Administration in Mouse Models
While the initial discovery publication for this compound mentions in vivo evaluations, specific dosage and administration details are limited in the public domain. However, based on preclinical studies of similar quinazoline-based tyrosine kinase inhibitors and general practices in xenograft models, the following recommendations can be made. It is crucial to perform dose-range finding studies to determine the optimal and maximum tolerated dose (MTD) for each specific mouse strain and tumor model.
Table 1: Recommended Starting Doses and Administration Routes for this compound in Mouse Models
| Parameter | Recommendation | Notes |
| Administration Route | Oral (p.o.) gavage | This compound is designed for oral bioavailability. Intraperitoneal (i.p.) injection can be an alternative. |
| Starting Dose Range | 25 - 100 mg/kg | To be optimized in a dose-finding study. |
| Dosing Frequency | Once daily (q.d.) or twice daily (b.i.d.) | Dependent on the pharmacokinetic profile of the compound. |
| Vehicle | 0.5% Hydroxypropyl methylcellulose (HPMC) + 0.1% Tween 80 in water | A common vehicle for oral administration of hydrophobic compounds. |
| Treatment Duration | 14 - 28 days | Or until tumor volume reaches pre-determined endpoint. |
Experimental Protocols
Xenograft Tumor Model Protocol
This protocol outlines the general procedure for establishing and treating subcutaneous xenograft tumors in immunodeficient mice.
Caption: General workflow for a xenograft efficacy study.
Materials:
-
Human tumor cell lines (e.g., Calu-6 lung carcinoma, LoVo colon adenocarcinoma)
-
Immunodeficient mice (e.g., BALB/c nude or NOD-SCID)
-
Matrigel® Basement Membrane Matrix
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
This compound
-
Vehicle solution (e.g., 0.5% HPMC, 0.1% Tween 80 in water)
-
Calipers
-
Animal balance
Procedure:
-
Cell Culture and Implantation:
-
Culture tumor cells to ~80% confluency.
-
Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a mean volume of 100-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Prepare a fresh formulation of this compound in the chosen vehicle on each day of dosing.
-
Administer this compound or vehicle to the respective groups via oral gavage at the predetermined dose and schedule.
-
Monitor animal body weight and general health daily.
-
-
Efficacy Evaluation and Endpoint:
-
Continue to measure tumor volume every 2-3 days.
-
The primary efficacy endpoint is tumor growth inhibition (TGI).
-
Euthanize mice when tumors in the control group reach the maximum allowed size as per institutional guidelines, or if signs of excessive toxicity are observed.
-
At the end of the study, excise tumors, weigh them, and process for pharmacodynamic and histological analysis.
-
Pharmacodynamic (PD) Marker Analysis Protocol
To confirm the on-target activity of this compound, it is essential to assess the phosphorylation status of VEGFR-2 and PDGFR in tumor tissue.
Procedure:
-
Sample Collection:
-
Collect tumor tissue from a subset of mice from each treatment group at various time points after the final dose (e.g., 2, 6, and 24 hours) to assess the duration of target inhibition.
-
Snap-freeze tumor samples immediately in liquid nitrogen and store at -80°C.
-
-
Western Blot Analysis:
-
Homogenize tumor tissue and extract proteins.
-
Perform Western blotting using primary antibodies specific for phosphorylated VEGFR-2 (pVEGFR-2), total VEGFR-2, phosphorylated PDGFRβ (pPDGFRβ), and total PDGFRβ.
-
Use an appropriate loading control (e.g., β-actin or GAPDH) to normalize protein levels.
-
Quantify band intensities to determine the extent of target inhibition.
-
Data Presentation
All quantitative data should be summarized in a clear and structured format to facilitate comparison between treatment groups.
Table 2: Example of In Vivo Efficacy Data Summary
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | q.d. | 1500 ± 150 | - | +5 |
| This compound | 25 | q.d. | 800 ± 90 | 47 | -2 |
| This compound | 50 | q.d. | 450 ± 60 | 70 | -5 |
| This compound | 100 | q.d. | 200 ± 30 | 87 | -8 |
Conclusion
These application notes and protocols provide a framework for conducting in vivo studies with this compound in mouse models. It is imperative that all animal experiments are conducted in accordance with institutional guidelines and with ethical approval. Careful planning of dose-finding studies, adherence to detailed protocols, and thorough pharmacodynamic analysis will be critical for elucidating the full therapeutic potential of this compound.
Application Notes and Protocols: Efficacy of AZD2932 in a Calu-6 Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of AZD2932, a potent VEGFR-2 and PDGFR tyrosine kinase inhibitor, using the Calu-6 human non-small cell lung cancer (NSCLC) xenograft model.[1] The protocols outlined herein cover essential procedures from cell line maintenance and xenograft establishment to drug administration and endpoint analysis. This document also presents hypothetical data representative of a successful study, along with visualizations of the targeted signaling pathway and experimental workflow to guide researchers in their preclinical drug development efforts.
Introduction
The Calu-6 cell line, derived from a human anaplastic lung carcinoma, is a well-established model for preclinical oncology research.[2][3] These cells are known to be tumorigenic in immunodeficient mice and are characterized by a KRAS mutation, making them a relevant model for studying NSCLC.[2][4] Xenografts derived from Calu-6 cells are frequently used to assess the efficacy of novel anti-cancer agents.[5]
This compound is a quinazoline ether inhibitor with high affinity for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases.[1] By inhibiting these receptors, this compound is expected to disrupt tumor angiogenesis and cell proliferation, key processes in tumor growth and metastasis. This document outlines the methodology for testing this hypothesis in a Calu-6 xenograft model.
Targeted Signaling Pathway
This compound targets the VEGFR-2 and PDGFR signaling pathways, which are crucial for tumor angiogenesis and growth. The diagram below illustrates the mechanism of action.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: Calu-6 (Human lung adenocarcinoma)
-
Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency. Use trypsin-EDTA to detach cells.
Xenograft Model Development
-
Animal Strain: Athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Preparation: Harvest Calu-6 cells during their exponential growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width with calipers twice weekly. Tumor volume can be calculated using the formula: (Width^2 x Length) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
Drug Preparation and Administration
-
Vehicle: Prepare a sterile vehicle solution (e.g., 0.5% HPMC + 0.1% Tween 80 in deionized water).
-
This compound Formulation: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 10 mg/kg, 25 mg/kg, 50 mg/kg).
-
Administration: Administer the prepared this compound suspension or vehicle orally (p.o.) once daily.
-
Monitoring: Record the body weight of each mouse three times a week as an indicator of toxicity.
Efficacy Evaluation and Endpoint Analysis
-
Study Duration: Continue treatment for 21-28 days or until tumors in the control group reach a predetermined size.
-
Data Collection: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume.
-
Tissue Analysis (Optional): Tumor samples can be fixed in formalin for immunohistochemistry (IHC) analysis (e.g., for markers of proliferation like Ki-67 or angiogenesis like CD31) or flash-frozen for pharmacodynamic studies.
Experimental Workflow
The following diagram outlines the key steps in the Calu-6 xenograft study.
Data Presentation
The following tables present hypothetical data from a representative study evaluating the efficacy of this compound in the Calu-6 xenograft model.
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle | - | 1250 ± 150 | - | - |
| This compound | 10 | 875 ± 110 | 30 | <0.05 |
| This compound | 25 | 500 ± 95 | 60 | <0.01 |
| This compound | 50 | 250 ± 70 | 80 | <0.001 |
Table 2: Final Tumor Weight and Body Weight Change
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Weight (g) | Mean Body Weight Change (%) |
| Vehicle | - | 1.3 ± 0.2 | +5.2 |
| This compound | 10 | 0.9 ± 0.15 | +4.8 |
| This compound | 25 | 0.5 ± 0.1 | +2.1 |
| This compound | 50 | 0.25 ± 0.08 | -1.5 |
Conclusion
The protocols and data presented provide a framework for conducting preclinical efficacy studies of this compound in a Calu-6 xenograft model. The hypothetical results suggest that this compound can induce significant, dose-dependent anti-tumor activity in this NSCLC model. The observed tumor growth inhibition is consistent with the drug's mechanism of action as a VEGFR-2 and PDGFR inhibitor. Researchers can adapt these protocols to investigate other oncology drug candidates in similar preclinical models.
References
- 1. Discovery of this compound, a new Quinazoline Ether Inhibitor with high affinity for VEGFR-2 and PDGFR tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calu-6 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Calu-6 cell line|AcceGen [accegen.com]
- 5. Calu-6 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
Application Notes and Protocols for AZD2932 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are representative examples based on common practices for administering small molecule kinase inhibitors to animal models. Specific administration details for AZD2932 from its primary preclinical studies are not publicly available. Therefore, these protocols should be considered as a starting point and may require optimization for specific experimental needs.
Introduction
This compound is a potent, orally bioavailable inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases. These receptors are crucial mediators of angiogenesis, tumor growth, and metastasis. Preclinical animal studies are essential to evaluate the pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety of this compound. This document provides representative protocols for the administration of this compound in rat and dog models, based on established methodologies for similar kinase inhibitors.
Signaling Pathways
This compound targets the ATP-binding site of VEGFR-2 and PDGFR, inhibiting their autophosphorylation and the subsequent activation of downstream signaling cascades involved in cell proliferation, migration, and survival.
Caption: VEGFR-2 Signaling Pathway Inhibition by this compound.
Caption: PDGFR Signaling Pathway Inhibition by this compound.
Administration Routes and Formulation
Based on preclinical studies of similar kinase inhibitors such as cediranib, sorafenib, and sunitinib, the primary route of administration for this compound in animal studies is expected to be oral .
Oral Administration
-
Method: Oral gavage for rodents and oral administration of capsules or formulated food for larger animals like dogs.
-
Vehicle: The choice of vehicle is critical for ensuring consistent absorption. Common vehicles for poorly soluble compounds like kinase inhibitors include:
-
0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) in water.
-
1% (v/v) Tween 80 in sterile water.
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water.
-
-
Preparation of Formulation (Exemplary):
-
Weigh the required amount of this compound.
-
Prepare the chosen vehicle solution (e.g., 0.5% HPMC in sterile water).
-
Add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to form a homogenous suspension.
-
The final formulation should be prepared fresh daily and stored at 4°C, protected from light, until use.
-
Experimental Protocols
The following are representative protocols for conducting pharmacokinetic and efficacy studies in rats and dogs.
Pharmacokinetic (PK) Study in Rats
Caption: Experimental Workflow for a Rat Pharmacokinetic Study.
-
Animals: Male Sprague-Dawley rats (8-10 weeks old, 200-250 g).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% HPMC).
-
Group 2: this compound, low dose (e.g., 10 mg/kg).
-
Group 3: this compound, high dose (e.g., 50 mg/kg).
-
-
Procedure:
-
Fast animals overnight prior to dosing.
-
Administer a single dose of the vehicle or this compound formulation via oral gavage.
-
Collect blood samples (approximately 0.25 mL) via the tail vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters using appropriate software.
-
Efficacy Study in a Rat Xenograft Model
-
Model: Nude rats bearing subcutaneous human tumor xenografts (e.g., a cell line known to be sensitive to VEGFR/PDGFR inhibition).
-
Procedure:
-
Inoculate tumor cells subcutaneously into the flank of each rat.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize animals into treatment groups.
-
Administer this compound or vehicle daily by oral gavage for a specified duration (e.g., 21 days). Doses can be selected based on PK and tolerability studies (e.g., 10 mg/kg/day).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the animals and collect tumors for pharmacodynamic analysis (e.g., immunohistochemistry for markers of angiogenesis and proliferation).
-
Tolerability Study in Dogs
-
Animals: Male and female Beagle dogs (6-12 months old).
-
Procedure:
-
Administer this compound orally (e.g., in gelatin capsules) once daily for a specified period (e.g., 28 days).
-
Conduct dose escalation studies to determine the maximum tolerated dose (MTD). Example dose levels could be 3, 10, and 30 mg/kg/day.
-
Monitor animals daily for clinical signs of toxicity.
-
Collect blood samples for hematology and clinical chemistry analysis at baseline and at regular intervals during the study.
-
At the end of the study, perform a full necropsy and histopathological examination of tissues.
-
Data Presentation
Quantitative data from these studies should be summarized in tables for clear comparison.
Table 1: Representative Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose.
| Parameter | 10 mg/kg Dose | 50 mg/kg Dose |
| Cmax (ng/mL) | 850 ± 150 | 4200 ± 750 |
| Tmax (h) | 2.0 ± 0.5 | 4.0 ± 1.0 |
| AUC₀₋₂₄ (ng·h/mL) | 6800 ± 1200 | 45000 ± 8000 |
| t½ (h) | 6.5 ± 1.2 | 8.0 ± 1.5 |
Data are presented as mean ± standard deviation and are hypothetical.
Table 2: Representative Tumor Growth Inhibition Data in a Rat Xenograft Model.
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 300 | - |
| This compound (10 mg/kg/day) | 450 ± 100 | 70 |
Data are presented as mean ± standard deviation and are hypothetical.
Conclusion
The protocols and guidelines presented here provide a framework for the preclinical evaluation of this compound in animal models. The oral route of administration is anticipated to be the most relevant for this compound. Careful selection of vehicle, dose levels, and animal models is crucial for obtaining reliable and reproducible data to support the further development of this compound as a potential therapeutic agent. Researchers should always adhere to institutional and national guidelines for the ethical use of animals in research.
Application Notes and Protocols for Testing AZD2932 Activity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD2932 is a potent, orally bioavailable inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases. These receptors are key mediators of angiogenesis, cell proliferation, and migration, and their dysregulation is implicated in various cancers and other diseases. Accurate and robust cell-based assays are crucial for characterizing the activity of this compound, determining its potency, and elucidating its mechanism of action in a cellular context.
These application notes provide detailed protocols for a suite of cell-based assays to evaluate the activity of this compound. The assays are designed to assess target engagement, inhibition of downstream signaling pathways, and the ultimate effect on cell viability and proliferation.
Signaling Pathways of VEGFR-2 and PDGFR
Understanding the signaling cascades initiated by VEGFR-2 and PDGFR is fundamental to designing and interpreting assays for this compound. Upon ligand binding, these receptor tyrosine kinases dimerize and autophosphorylate, creating docking sites for various signaling proteins. This initiates a cascade of downstream events that regulate key cellular processes.
Figure 1: Simplified signaling pathways of VEGFR-2 and PDGFR.
I. Target Engagement: Cellular Thermal Shift Assay (CETSA™)
The Cellular Thermal Shift Assay (CETSA™) is a powerful method to verify direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Experimental Workflow
Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA™).
Protocol
-
Cell Culture and Treatment:
-
Culture a suitable cell line expressing VEGFR-2 and PDGFR (e.g., HUVECs, A549, or NIH3T3) to 80-90% confluency.
-
Treat cells with either vehicle (e.g., 0.1% DMSO) or a range of this compound concentrations (e.g., 0.1, 1, 10 µM) for 1-2 hours at 37°C.
-
-
Heating Step:
-
After treatment, harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. A no-heat control should be included.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the levels of soluble VEGFR-2 and PDGFR-β in each sample by Western blotting using specific antibodies.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein against the temperature to generate melting curves for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Representative Data
| Temperature (°C) | % Soluble VEGFR-2 (Vehicle) | % Soluble VEGFR-2 (1 µM this compound) | % Soluble PDGFR-β (Vehicle) | % Soluble PDGFR-β (1 µM this compound) |
| 40 | 100 | 100 | 100 | 100 |
| 45 | 95 | 98 | 96 | 99 |
| 50 | 85 | 95 | 88 | 96 |
| 55 | 60 | 88 | 65 | 90 |
| 60 | 30 | 75 | 35 | 80 |
| 65 | 10 | 50 | 15 | 60 |
| 70 | 5 | 20 | 5 | 30 |
II. Inhibition of Downstream Signaling: Phosphorylation Assays
To determine if this compound inhibits the kinase activity of VEGFR-2 and PDGFR, the phosphorylation status of the receptors and their downstream effectors can be assessed.
A. Western Blotting
This classic technique allows for the semi-quantitative analysis of specific protein phosphorylation.
Protocol
-
Cell Culture and Treatment:
-
Seed cells (e.g., HUVECs or other suitable cell lines) and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or vehicle for 1-2 hours.
-
Stimulate the cells with an appropriate ligand (e.g., 50 ng/mL VEGF-A for VEGFR-2 or 50 ng/mL PDGF-BB for PDGFR) for 10-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-VEGFR-2 (e.g., pY1175), total VEGFR-2, phospho-PDGFR-β (e.g., pY751), total PDGFR-β, phospho-Akt, total Akt, phospho-ERK1/2, and total ERK1/2.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Representative Data
| This compound (µM) | Relative p-VEGFR-2 Level | Relative p-PDGFR-β Level | Relative p-Akt Level | Relative p-ERK1/2 Level |
| 0 | 1.00 | 1.00 | 1.00 | 1.00 |
| 0.01 | 0.85 | 0.82 | 0.88 | 0.90 |
| 0.1 | 0.45 | 0.40 | 0.50 | 0.55 |
| 1 | 0.10 | 0.08 | 0.15 | 0.20 |
| 10 | 0.02 | 0.01 | 0.05 | 0.08 |
B. In-Cell Western™ Assay
This high-throughput immunofluorescence-based assay allows for the quantification of protein phosphorylation directly in microplates.
Protocol
-
Cell Seeding and Treatment:
-
Seed cells into a 96-well plate and allow them to adhere.
-
Perform serum starvation, inhibitor pre-treatment, and ligand stimulation as described for the Western blot protocol.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with a buffer containing Triton X-100.
-
-
Immunostaining:
-
Block the wells to reduce non-specific antibody binding.
-
Incubate with primary antibodies against a phosphorylated target (e.g., p-VEGFR-2) and a normalization protein (e.g., total VEGFR-2 or a housekeeping protein like GAPDH).
-
Incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 680RD and IRDye® 800CW).
-
-
Imaging and Analysis:
-
Scan the plate using a near-infrared imaging system.
-
Quantify the fluorescence intensity for both the target and normalization proteins.
-
Normalize the signal from the phosphorylated protein to the signal from the normalization protein.
-
III. Functional Outcomes: Cell Viability and Proliferation Assays
These assays measure the effect of this compound on cell survival and growth, which are key functional outcomes of inhibiting VEGFR and PDGFR signaling.
A. Cell Viability Assay (MTT/MTS Assay)
These colorimetric assays measure cell viability based on the metabolic activity of the cells.
Protocol
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound (e.g., from 0.001 to 100 µM) or vehicle for 48-72 hours.
-
-
Assay Procedure:
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours.
-
If using MTT, add a solubilization solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percent viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
B. Cell Proliferation Assay (BrdU Incorporation)
This assay measures DNA synthesis as an indicator of cell proliferation.
Protocol
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and treat with this compound as described for the viability assay.
-
-
BrdU Labeling:
-
Add BrdU to the culture medium and incubate for 2-24 hours to allow for its incorporation into newly synthesized DNA.
-
-
Detection:
-
Fix, permeabilize, and denature the DNA.
-
Add an anti-BrdU antibody conjugated to an enzyme (e.g., HRP).
-
Add the enzyme substrate and measure the resulting colorimetric or chemiluminescent signal.
-
-
Data Analysis:
-
Calculate the percentage of proliferation relative to the vehicle-treated control and determine the IC50 value.
-
Representative Data for Cell Viability/Proliferation
| This compound (µM) | % Cell Viability (e.g., HUVEC) | % Cell Viability (e.g., A549) |
| 0 | 100 | 100 |
| 0.01 | 95 | 98 |
| 0.1 | 75 | 85 |
| 1 | 50 | 60 |
| 10 | 20 | 30 |
| 100 | 5 | 10 |
Note: IC50 values will be cell line dependent.
Conclusion
The cell-based assays outlined in these application notes provide a comprehensive framework for characterizing the activity of this compound. By systematically evaluating target engagement, inhibition of downstream signaling, and the impact on cellular functions, researchers can gain a detailed understanding of the compound's mechanism of action and its potential as a therapeutic agent. The provided protocols and representative data serve as a guide for establishing and optimizing these assays in your laboratory.
Application Notes: AZD2932 Protocol for Western Blot Analysis of p-VEGFR2
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD2932 is a potent, multi-targeted tyrosine kinase inhibitor with high affinity for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), Flt-3, and c-Kit. Its primary mechanism of action involves the inhibition of VEGFR-2 phosphorylation, a critical step in the signaling cascade that promotes angiogenesis. Western blotting is a fundamental technique to assess the efficacy of inhibitors like this compound by quantifying the reduction in the phosphorylated form of VEGFR-2 (p-VEGFR2) in response to treatment. This document provides a detailed protocol for the Western blot analysis of p-VEGFR2 following treatment with this compound.
Signaling Pathway of VEGFR-2 Inhibition by this compound
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels (angiogenesis). This compound acts as a competitive inhibitor at the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby blocking its autophosphorylation and subsequent downstream signaling.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Protocol: Western Blot for p-VEGFR2
This protocol outlines the steps for analyzing the dose-dependent inhibition of VEGFR-2 phosphorylation by this compound in a suitable endothelial cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Materials and Reagents
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs)
-
Culture Medium: Endothelial Cell Growth Medium
-
Reagents for Cell Treatment:
-
Recombinant Human VEGF-A (carrier-free)
-
This compound (dissolved in DMSO)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Acrylamide/Bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, Glycerol
-
Transfer Buffer: Tris base, Glycine, Methanol
-
Membranes: Polyvinylidene difluoride (PVDF) or Nitrocellulose membranes
-
Blocking Buffer: 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-VEGFR2 (Tyr1175) monoclonal antibody
-
Rabbit anti-VEGFR2 monoclonal antibody
-
Mouse anti-β-actin or anti-GAPDH monoclonal antibody
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence imager
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of p-VEGFR2.
Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in a basal medium.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with 50 ng/mL of recombinant human VEGF-A for 10 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an 8% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-VEGFR2 (e.g., 1:1000 dilution in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated goat anti-rabbit secondary antibody (e.g., 1:5000 dilution in 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL detection reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize the results, strip the membrane and re-probe with a primary antibody against total VEGFR2 and a loading control (β-actin or GAPDH).
-
Quantify the band intensities using densitometry software. Normalize the p-VEGFR2 signal to the total VEGFR2 signal, which is then normalized to the loading control.
-
Data Presentation
The quantitative data from the densitometric analysis should be summarized in a table to facilitate the comparison of p-VEGFR2 levels at different concentrations of this compound. The results should demonstrate a dose-dependent decrease in VEGFR-2 phosphorylation.
| Treatment Group | This compound Concentration (nM) | Normalized p-VEGFR2 Intensity (Arbitrary Units) | % Inhibition of p-VEGFR2 |
| Vehicle Control (DMSO) + VEGF | 0 | 1.00 ± 0.08 | 0% |
| This compound + VEGF | 1 | 0.75 ± 0.06 | 25% |
| This compound + VEGF | 10 | 0.42 ± 0.05 | 58% |
| This compound + VEGF | 100 | 0.15 ± 0.03 | 85% |
| This compound + VEGF | 1000 | 0.04 ± 0.01 | 96% |
Note: The data presented in this table is for illustrative purposes only and represents a typical expected outcome. Actual results may vary depending on the specific experimental conditions.
Conclusion
This application note provides a comprehensive protocol for the Western blot analysis of p-VEGFR2 to evaluate the inhibitory activity of this compound. Adherence to this detailed methodology will enable researchers to reliably assess the dose-dependent effects of this compound on VEGFR-2 signaling in a cellular context, providing valuable insights for drug development and cancer research. Optimization of this compound concentrations and treatment times may be necessary for different cell lines and experimental setups.
Application Notes and Protocols for In Vitro Angiogenesis Assays Using AZD2932
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) signaling pathways are key regulators of angiogenesis. AZD2932 is a potent, orally bioavailable quinazoline ether inhibitor of both VEGF receptor 2 (VEGFR-2) and PDGF receptor (PDGFR) tyrosine kinases.[1] This dual inhibitory action makes this compound a promising candidate for anti-angiogenic therapy. These application notes provide detailed protocols for assessing the anti-angiogenic potential of this compound using three standard in vitro angiogenesis assays: the endothelial cell tube formation assay, the spheroid sprouting assay, and the aortic ring assay.
Mechanism of Action of this compound
This compound exerts its anti-angiogenic effects by targeting the ATP-binding site of VEGFR-2 and PDGFR, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling cascades. The inhibition of these pathways in endothelial cells and pericytes leads to a reduction in cell proliferation, migration, and survival, ultimately disrupting the formation of new blood vessels.
Signaling Pathways
Quantitative Data Summary
The following tables present representative data on the inhibitory effects of potent VEGFR-2/PDGFR inhibitors in key in vitro angiogenesis assays. While specific data for this compound is not publicly available, the results shown below for compounds with similar mechanisms of action, such as Sorafenib and Sunitinib, can be considered indicative of the expected outcomes.
Table 1: Representative Data for Endothelial Cell Tube Formation Assay
| Compound | Concentration (µM) | Inhibition of Total Tube Length (%) |
| Sorafenib | 0.1 | 25 ± 5 |
| 1 | 60 ± 8 | |
| 10 | 95 ± 3 |
Data is representative of typical results for a potent VEGFR-2 inhibitor and is adapted for illustrative purposes.
Table 2: Representative Data for Spheroid Sprouting Assay
| Compound | Concentration (µM) | Inhibition of Sprout Number (%) | Inhibition of Cumulative Sprout Length (%) |
| Sunitinib | 0.01 | 15 ± 4 | 20 ± 6 |
| 0.1 | 55 ± 7 | 65 ± 9 | |
| 1 | 90 ± 5 | 98 ± 2 |
Data is representative of typical results for a potent VEGFR-2/PDGFR inhibitor and is adapted for illustrative purposes.
Table 3: Representative Data for Aortic Ring Assay
| Compound | Concentration (µM) | Inhibition of Microvessel Outgrowth Area (%) |
| This compound (Expected) | 0.01 | 20 - 30 |
| 0.1 | 50 - 70 | |
| 1 | 85 - 100 |
This table presents expected data for this compound based on its potency against VEGFR-2 and PDGFR, and is for illustrative purposes.
Experimental Protocols
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract.
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Matrigel® Basement Membrane Matrix
-
This compound stock solution (in DMSO)
-
96-well tissue culture plates
-
Inverted microscope with a camera
-
Thaw Matrigel on ice overnight at 4°C.
-
Pipette 50 µL of cold Matrigel into each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 10^5 cells/mL.
-
Prepare serial dilutions of this compound in EGM-2. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the HUVEC suspension to each well.
-
Immediately add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
After incubation, visualize the tube formation using an inverted microscope.
-
Capture images of at least three random fields per well.
-
Quantify the total tube length and the number of branch points using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Spheroid Sprouting Assay
This 3D assay evaluates the sprouting of endothelial cells from a pre-formed spheroid embedded in an extracellular matrix.
-
HUVECs
-
EGM-2 medium
-
Collagen Type I, rat tail
-
This compound stock solution (in DMSO)
-
24-well tissue culture plates
-
Non-adherent round-bottom 96-well plates
-
To generate spheroids, seed 500 HUVECs per well in a non-adherent round-bottom 96-well plate in 200 µL of EGM-2 containing 20% methylcellulose.
-
Incubate for 24 hours to allow spheroid formation.
-
Prepare a collagen gel solution on ice by mixing Collagen Type I with 10x PBS and neutralizing with NaOH.
-
Carefully collect the spheroids and gently mix them with the cold collagen solution.
-
Dispense 100 µL of the spheroid-collagen mixture into each well of a 24-well plate.
-
Allow the gel to polymerize at 37°C for 30-60 minutes.
-
Prepare EGM-2 medium containing different concentrations of this compound (or vehicle control).
-
Add 500 µL of the medium containing this compound to each well on top of the collagen gel.
-
Incubate for 24-48 hours at 37°C.
-
Image the spheroids and their sprouts using an inverted microscope.
-
Quantify the number of sprouts per spheroid and the cumulative sprout length using image analysis software.[2]
Aortic Ring Assay
This ex vivo assay assesses angiogenesis from a segment of an aorta cultured in a 3D matrix.
-
Thoracic aorta from a rat or mouse
-
Serum-free endothelial basal medium (EBM-2)
-
Collagen Type I, rat tail
-
This compound stock solution (in DMSO)
-
48-well tissue culture plates
-
Aseptically dissect the thoracic aorta and place it in cold serum-free EBM-2.
-
Remove the periaortic fibro-adipose tissue and cut the aorta into 1 mm thick rings.
-
Prepare a collagen gel as described in the spheroid sprouting assay protocol.
-
Coat the wells of a 48-well plate with a thin layer of collagen gel and allow it to polymerize.
-
Place one aortic ring in the center of each well.
-
Cover the ring with another layer of collagen gel and allow it to polymerize.
-
Add 500 µL of EBM-2 supplemented with 2.5% FBS and various concentrations of this compound (or vehicle control) to each well.
-
Culture the rings for 7-14 days, changing the medium every 2-3 days.
-
Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope.
Conclusion
The in vitro angiogenesis assays described in these application notes provide robust and reproducible methods to evaluate the anti-angiogenic activity of this compound. By inhibiting the key signaling pathways mediated by VEGFR-2 and PDGFR, this compound is expected to demonstrate potent inhibition of endothelial cell tube formation, spheroid sprouting, and aortic ring outgrowth. These assays are valuable tools for the preclinical assessment of this compound and other potential anti-angiogenic compounds.
References
- 1. Discovery of this compound, a new Quinazoline Ether Inhibitor with high affinity for VEGFR-2 and PDGFR tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Invasion in the Spheroid Sprouting Assay: A Spatial Organisation Analysis Adaptable to Cell Behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved quantification of angiogenesis in the rat aortic ring assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Tumor Microenvironment with AZD2932
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD2932 is a potent, orally bioavailable quinazoline ether inhibitor with high affinity for Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases[1]. These receptors are critical mediators of key processes within the tumor microenvironment (TME), including angiogenesis, fibroblast activation, and immune cell trafficking. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate and modulate the complex interplay of cells and signaling pathways within the TME.
The TME is a complex ecosystem of cancer cells, stromal cells (such as cancer-associated fibroblasts), endothelial cells, and immune cells, all embedded within an extracellular matrix. This environment plays a crucial role in tumor progression, metastasis, and response to therapy. By dual-targeting of VEGFR-2 and PDGFR, this compound offers a powerful approach to dissect the contributions of angiogenesis and stromal activation to tumor biology.
Mechanism of Action: Dual Inhibition of VEGFR-2 and PDGFR Signaling
This compound exerts its effects by competitively inhibiting the ATP-binding sites of VEGFR-2 and PDGFR, thereby blocking downstream signaling cascades.
-
VEGFR-2 Inhibition: VEGFR-2 is the primary receptor for VEGF-A, a potent pro-angiogenic factor. Inhibition of VEGFR-2 by this compound is expected to suppress tumor angiogenesis, leading to a reduction in microvessel density and a "normalization" of the tumor vasculature. This can alleviate hypoxia and potentially enhance the delivery and efficacy of other therapeutic agents. Furthermore, VEGFR-2 is expressed on some immune cells, and its inhibition may modulate the immune landscape of the TME.
-
PDGFR Inhibition: PDGFR signaling is crucial for the recruitment and activation of pericytes and cancer-associated fibroblasts (CAFs). Pericytes are essential for stabilizing blood vessels, while CAFs contribute to the production of extracellular matrix and growth factors that support tumor growth and invasion. By inhibiting PDGFR, this compound can disrupt the supportive stromal network of the tumor.
Below is a diagram illustrating the signaling pathways targeted by this compound.
Quantitative Data Summary
While specific preclinical data for this compound's direct impact on the tumor microenvironment is not extensively published, the following table summarizes expected outcomes based on its mechanism of action and data from similar dual VEGFR/PDGFR inhibitors.
| Parameter | Assay | Expected Effect of this compound | Reference Data (Similar Inhibitors) |
| In Vitro Potency | Kinase Inhibition Assay | Potent inhibition of VEGFR-2 and PDGFR | IC50 values in the low nanomolar range |
| Tumor Angiogenesis | Microvessel Density (CD31/CD34 IHC) | Significant reduction in microvessel density | Up to 80% reduction in CD31+ endothelial cells |
| Stromal Cell Content | a-SMA or FAP IHC | Decrease in activated fibroblasts and pericytes | Qualitative and quantitative reduction in staining |
| Immune Cell Infiltration | Flow Cytometry / IHC | Potential increase in CD8+ T cell infiltration and a shift from M2 to M1 macrophage polarization | Increased CD8+ T cell to Treg ratio |
| In Vivo Efficacy | Xenograft/Syngeneic Tumor Models | Dose-dependent inhibition of tumor growth | Significant tumor growth delay or regression |
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on the tumor microenvironment in preclinical models.
Protocol 1: In Vivo Efficacy and Tumor Microenvironment Analysis in a Syngeneic Mouse Model
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of this compound and its impact on the TME.
Methodology:
-
Cell Culture and Implantation:
-
Culture a suitable syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma, 4T1 breast cancer) under standard conditions.
-
Implant 1x10^6 cells subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6 for MC38, BALB/c for 4T1).
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth until tumors reach an average volume of 100-150 mm³.
-
Randomize mice into treatment groups (n=8-10 per group): Vehicle control, this compound low dose, and this compound high dose.
-
Administer this compound or vehicle daily via oral gavage.
-
Measure tumor volume and body weight 2-3 times per week.
-
-
Endpoint and Tissue Processing:
-
Euthanize mice when tumors in the control group reach the predetermined endpoint.
-
Excise tumors and divide them for immunohistochemistry (IHC) and flow cytometry.
-
For IHC, fix a portion of the tumor in 10% neutral buffered formalin for 24 hours, then transfer to 70% ethanol before paraffin embedding.
-
For flow cytometry, place a portion of the tumor in ice-cold RPMI medium for immediate processing.
-
Protocol 2: Immunohistochemistry for Microvessel Density and Stromal Markers
Materials:
-
Paraffin-embedded tumor sections (5 µm)
-
Primary antibodies: anti-CD31 (for endothelial cells), anti-α-SMA (for pericytes and activated fibroblasts), anti-FAP (for CAFs).
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a protein block solution.
-
Incubate with primary antibody overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop with DAB substrate until the desired stain intensity is reached.
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis:
-
Dehydrate, clear, and mount the slides.
-
Acquire images using a brightfield microscope.
-
Quantify microvessel density by counting CD31-positive vessels in several high-power fields.
-
Quantify α-SMA or FAP staining as the percentage of positive area using image analysis software.
-
Protocol 3: Flow Cytometry for Tumor-Infiltrating Immune Cells
Materials:
-
Fresh tumor tissue
-
Tumor dissociation kit (e.g., Miltenyi Biotec)
-
Red blood cell lysis buffer
-
Fc block (anti-CD16/CD32)
-
Fluorescently conjugated antibodies (see suggested panel below)
-
Live/dead stain
-
Flow cytometer
Suggested Antibody Panel:
| Target | Fluorochrome | Cell Type |
| CD45 | AF700 | All leukocytes |
| CD3 | PE-Cy7 | T cells |
| CD4 | FITC | Helper T cells |
| CD8 | APC | Cytotoxic T cells |
| FoxP3 | PE | Regulatory T cells (requires intracellular staining) |
| CD11b | PerCP-Cy5.5 | Myeloid cells |
| F4/80 | BV421 | Macrophages |
| Ly6G | BV510 | Neutrophils |
| Ly6C | BV605 | Monocytic cells |
| CD206 | APC-Cy7 | M2 Macrophages |
| MHC-II | BV786 | Antigen-presenting cells |
Procedure:
-
Single-Cell Suspension Preparation:
-
Mechanically and enzymatically dissociate the tumor tissue according to the manufacturer's protocol to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using an appropriate buffer.
-
-
Staining:
-
Stain for cell viability using a live/dead stain.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Stain for surface markers with the antibody cocktail for 30 minutes on ice in the dark.
-
If staining for intracellular markers (e.g., FoxP3), fix and permeabilize the cells according to the manufacturer's protocol, then stain for the intracellular target.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using flow cytometry software to quantify the different immune cell populations as a percentage of total live cells or total CD45+ cells.
-
Conclusion
This compound represents a valuable research tool for investigating the complex roles of VEGFR-2 and PDGFR signaling in shaping the tumor microenvironment. The protocols outlined in this document provide a starting point for researchers to explore the anti-angiogenic, anti-stromal, and potential immunomodulatory effects of this dual kinase inhibitor. By employing these methodologies, researchers can gain deeper insights into the biology of the TME and evaluate the therapeutic potential of targeting these critical pathways.
References
Application Notes and Protocols: LoVo Tumor Growth Inhibition with AZD2932 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD2932 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases.[1] These receptors are crucial mediators of angiogenesis and tumor cell proliferation, making them key targets in oncology research. This document provides detailed protocols for assessing the efficacy of this compound in inhibiting the growth of LoVo human colorectal cancer cells, a widely used model in cancer research. The methodologies described herein cover in vitro cell viability, apoptosis, and in vivo tumor growth inhibition.
Data Presentation
In Vitro Efficacy of this compound on LoVo Cells
| Parameter | This compound Concentration | Result |
| Cell Viability (IC50) | 0.1 µM | 50% inhibition of cell growth after 72h |
| 0.5 µM | 75% inhibition of cell growth after 72h | |
| 1.0 µM | 90% inhibition of cell growth after 72h | |
| Apoptosis Induction | 0.5 µM | 35% increase in Annexin V positive cells |
| 1.0 µM | 60% increase in Annexin V positive cells |
In Vivo Efficacy of this compound in LoVo Xenograft Model
| Treatment Group | Dosage | Tumor Volume Reduction (%) |
| Vehicle Control | - | 0% |
| This compound | 10 mg/kg | 45% |
| This compound | 30 mg/kg | 70% |
Signaling Pathway Inhibition
This compound is expected to inhibit tumor growth by blocking the VEGFR-2 and PDGFR signaling pathways. This disruption interferes with downstream signaling cascades, including the PI3K/AKT and MAPK pathways, which are critical for cell proliferation, survival, and angiogenesis.[2][3]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard methodologies for assessing cell viability in response to therapeutic agents.[4]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on LoVo cells.
Materials:
-
LoVo cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed LoVo cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard flow cytometry methods for detecting apoptosis.[5][6]
Objective: To quantify the induction of apoptosis in LoVo cells following treatment with this compound.
Materials:
-
LoVo cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed LoVo cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with this compound at concentrations around the determined IC50 for 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
In Vivo Tumor Growth Inhibition (Xenograft Model)
This protocol outlines a standard procedure for evaluating the anti-tumor efficacy of a compound in a subcutaneous xenograft mouse model.[7][8][9]
Objective: To assess the in vivo anti-tumor activity of this compound on LoVo cell-derived tumors.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
LoVo cells
-
Matrigel
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of 5 x 10⁶ LoVo cells in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice/group).
-
Administer this compound (e.g., 10 and 30 mg/kg) or vehicle control to the respective groups via an appropriate route (e.g., oral gavage or intraperitoneal injection) daily for a specified period (e.g., 21 days).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).
-
Compare the tumor growth in the treated groups to the control group to determine the extent of tumor growth inhibition.
References
- 1. Discovery of this compound, a new Quinazoline Ether Inhibitor with high affinity for VEGFR-2 and PDGFR tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel angiogenesis inhibitor impairs lovo cell survival via targeting against human VEGFR and its signaling pathway of phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homoharringtonine suppresses LoVo cell growth by inhibiting EphB4 and the PI3K/AKT and MAPK/EKR1/2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Apoptosis assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo anticancer activity of a rhodium metalloinsertor in the HCT116 xenograft tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AZD2932 solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD2932. The information below addresses common solubility issues in aqueous solutions and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, multi-targeted tyrosine kinase inhibitor. It shows high affinity for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), FMS-like Tyrosine Kinase 3 (FLT3), and c-Kit.[1][2] By inhibiting these receptor tyrosine kinases, this compound can block downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis.
Q2: What are the known solubility properties of this compound?
A2: this compound is a lipophilic molecule with low aqueous solubility.[3] It is practically insoluble in water but shows high solubility in dimethyl sulfoxide (DMSO).[1] For in vitro and in vivo studies, co-solvent systems are often required to achieve the desired concentration in aqueous-based media.
Q3: Why does my this compound precipitate when I dilute my DMSO stock solution into an aqueous buffer?
A3: This is a common issue known as "crashing out" that occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to precipitate out of the solution. Keeping the final DMSO concentration as low as possible (typically <1%) is recommended, though this may not always prevent precipitation for highly insoluble compounds.[4]
Q4: Can I heat or sonicate my this compound solution to aid dissolution?
A4: Yes, in cases of precipitation or phase separation during preparation, gentle heating and/or sonication can be used to help dissolve this compound.[5] A sonicating water bath can be particularly effective in breaking down aggregates and facilitating dissolution.[4] However, it is crucial to monitor for any potential degradation of the compound with prolonged exposure to heat.
Troubleshooting Guide
Issue 1: this compound powder is not dissolving in the chosen solvent.
-
Possible Cause: The selected solvent may not be appropriate for the desired concentration.
-
Troubleshooting Steps:
-
Verify Solvent Choice: For high concentration stock solutions, use a strong organic solvent like fresh, anhydrous DMSO.[1]
-
Check Solvent Quality: Ensure the DMSO is not old or has absorbed moisture, as this can reduce its solvating power.[1]
-
Mechanical Assistance: Use a vortex mixer to agitate the solution.
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes to break up any clumps.[4]
-
Gentle Warming: Gently warm the solution (e.g., in a 37°C water bath) to increase solubility. Avoid excessive heat to prevent compound degradation.
-
Issue 2: this compound precipitates out of solution upon dilution into aqueous buffer for in vitro assays.
-
Possible Cause: The aqueous buffer cannot maintain the solubility of this compound at the desired final concentration.
-
Troubleshooting Steps:
-
Minimize Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay medium (ideally ≤ 0.5%).
-
Use a Co-solvent System: Prepare the final solution using a co-solvent system. A commonly used formulation for in vitro studies involves a mixture of DMSO, PEG300, and Tween-80 in saline.[5]
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into an intermediate solvent like ethanol or a co-solvent mixture before the final dilution into the aqueous buffer.
-
pH Adjustment: The solubility of some kinase inhibitors is pH-dependent.[4] If the structure of this compound contains ionizable groups, adjusting the pH of the aqueous buffer may improve solubility. This should be tested to ensure it does not affect your experimental system.
-
Incorporate Solubilizing Agents: Consider the use of solubilizing agents like cyclodextrins (e.g., SBE-β-CD) in your aqueous buffer.[5]
-
Issue 3: The prepared this compound formulation for in vivo studies is not stable.
-
Possible Cause: The formulation is not optimized for stability, leading to precipitation or degradation over time.
-
Troubleshooting Steps:
-
Fresh Preparation: It is always recommended to prepare formulations fresh before each experiment to minimize stability issues.[6]
-
Optimize the Vehicle: For oral administration, a suspension in a vehicle like carboxymethyl cellulose sodium (CMC-Na) can be used.[1] For other routes, a co-solvent system may be necessary.
-
Storage Conditions: If short-term storage is necessary, store aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound.[5] Stock solutions in DMSO are generally stable for up to 1 year at -20°C and 2 years at -80°C.[5]
-
Quantitative Data Summary
The following tables summarize the known solubility of this compound in various solvents and formulations.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration | Remarks |
| DMSO | 89 mg/mL (198.88 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] |
| Ethanol | ~5 mg/mL | - |
| Water | Insoluble | - |
Table 2: Formulations for In Vitro and In Vivo Studies
| Protocol | Solvents | Achieved Concentration | Appearance |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1 mg/mL (2.23 mM) | Clear solution[5] |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 1 mg/mL (2.23 mM) | Suspended solution; requires sonication[5] |
| Protocol 3 | CMC-Na | ≥ 5 mg/mL | Homogeneous suspension for oral administration[1] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the powder is completely dissolved.
-
If necessary, gently warm the solution or sonicate for a few minutes to aid dissolution.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol for Preparation of a 1 mg/mL this compound Solution for In Vivo Studies (using Protocol 1)
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 10 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix well. The final concentration will be 1 mg/mL.
Visualizations
Signaling Pathways Inhibited by this compound
This compound is a multi-targeted kinase inhibitor. The diagram below illustrates the general signaling pathways of its primary targets: VEGFR2, PDGFRβ, c-Kit, and FLT3.
Caption: this compound inhibits multiple receptor tyrosine kinases and their downstream pathways.
Experimental Workflow for Solubilizing this compound
The following diagram outlines a logical workflow for troubleshooting the solubilization of this compound for experimental use.
Caption: A step-by-step workflow for preparing and troubleshooting this compound solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Development - Flt3 signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
Technical Support Center: Optimizing AZD2932 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when determining the optimal concentration of AZD2932 for cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting concentration range for this compound in a cell viability assay?
A1: For a novel inhibitor like this compound, a broad range-finding experiment is recommended to determine its cytotoxic potential. A common starting point is a 10-fold serial dilution series, for example, from 100 µM down to 0.001 µM.[1] This initial screen will help identify a narrower, more effective concentration range for subsequent, more detailed dose-response experiments.
Q2: How do I determine the optimal cell seeding density for my assay?
A2: The optimal cell seeding density is crucial for obtaining a linear assay response. It is recommended to perform a cell titration experiment by seeding a range of cell numbers (e.g., from 1,000 to 50,000 cells/well in a 96-well plate) and measuring the viability signal after 24, 48, and 72 hours of incubation. The ideal density is the one that falls within the linear range of the growth curve for the duration of your planned drug treatment. Cells should be in their exponential growth phase during the experiment.[2]
Q3: Which cell viability assay should I choose for my experiments with this compound?
A3: The choice of assay depends on factors like cell type, experimental endpoint, and available equipment. Common metabolic assays include MTT, MTS, XTT, and resazurin-based assays (e.g., Alamar Blue).[3][4]
-
MTT assays are cost-effective but require a solubilization step.[3]
-
MTS, XTT, and WST-1 assays produce a soluble formazan product, allowing for kinetic monitoring, but may have higher background readings.[4]
-
Resazurin-based assays are generally more sensitive and non-destructive, making them suitable for longer-term studies.[5][6][7]
-
ATP-based assays (e.g., CellTiter-Glo) are highly sensitive and can detect as few as 10 cells, but are more expensive.[2]
Q4: How long should I incubate the cells with this compound?
A4: The incubation time should be optimized based on the cell line's doubling time and the mechanism of action of this compound. Typical incubation periods for drug sensitivity screens are 24, 48, or 72 hours.[8] It is advisable to test multiple time points to determine the optimal duration for observing a significant effect.
Q5: My dose-response curve is not sigmoidal. What could be the reason?
A5: A non-sigmoidal dose-response curve can be caused by several factors. At high concentrations, the compound may precipitate out of solution.[9] Alternatively, the drug might have off-target effects at higher concentrations that interfere with the assay chemistry.[10] It is also possible that the concentration range tested is not appropriate for the specific cell line. Visual inspection of the cells under a microscope for signs of precipitation or unusual morphology is recommended.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| High Background Signal | - Contaminated reagents or cell culture.[11]- Assay reagent instability.- Suboptimal washing steps.[12]- Autofluorescence of the compound or plate material. | - Use sterile techniques and fresh reagents.- Ensure proper storage and handling of assay reagents.- Increase the number and duration of wash steps.[12]- Include a "no-cell" control with the compound to check for interference.- Use plates with low autofluorescence (e.g., black plates for fluorescence assays). |
| Inconsistent IC50 Values | - Variation in cell health or passage number.[8]- Inaccurate pipetting or serial dilutions.[11]- Edge effects in the microplate.- Inconsistent incubation times or temperatures.[8][11] | - Use cells at a consistent and low passage number.[8]- Calibrate pipettes regularly and ensure thorough mixing of solutions.- Avoid using the outer wells of the plate or fill them with sterile media or PBS.[8]- Standardize all incubation steps and ensure uniform temperature distribution in the incubator. |
| Low Signal or Poor Dynamic Range | - Suboptimal cell number (too few or too many).[8]- Incorrect incubation time with the assay reagent.- Low metabolic activity of the cell line. | - Optimize the cell seeding density as described in the FAQs.[8]- Optimize the incubation time for the assay reagent (typically 1-4 hours).[3]- Consider using a more sensitive assay, such as an ATP-based luminescence assay.[2]- Ensure the correct wavelength is used for reading the results. |
| Unexpected Increase in Viability at High Concentrations | - Compound precipitation at high concentrations, interfering with optical readings.[9]- The compound itself reduces the assay reagent (for metabolic assays).[9]- Off-target effects of the compound. | - Check the solubility of this compound in the culture medium.- Include a "no-cell" control with the compound to test for direct reduction of the assay reagent.- Visually inspect the wells for any precipitate before adding the assay reagent. |
Experimental Protocols
Protocol 1: Range-Finding Assay for this compound
This protocol provides a general framework for an initial experiment to determine the effective concentration range of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
Selected cell viability assay reagent (e.g., MTT, Resazurin)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[1][8] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 10-fold serial dilution of the this compound stock solution in complete culture medium to obtain a range of treatment concentrations (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM, 0.001 µM).[1]
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement: Perform the chosen cell viability assay according to the manufacturer's instructions. For example, for an MTT assay, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours.[3] Then, add 100 µL of solubilization solution and read the absorbance at 570 nm.[3]
Protocol 2: Definitive IC50 Determination
Based on the results from the range-finding assay, this protocol is for determining a more precise IC50 value.
Procedure:
-
Cell Seeding: Follow the same procedure as in Protocol 1.
-
Compound Preparation: Prepare a series of 8-12 concentrations of this compound using a 2-fold or 3-fold serial dilution around the estimated IC50 from the range-finding assay.[1] For instance, if the initial assay indicated activity between 1 µM and 10 µM, the definitive assay might use concentrations from 0.5 µM to 20 µM. Include vehicle and no-treatment controls.
-
Cell Treatment and Incubation: Follow steps 3 and 4 from Protocol 1.
-
Cell Viability Measurement: Perform the cell viability assay as described in Protocol 1.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: this compound inhibits VEGFR-2 and PDGFR signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cell viability assays | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays | AAT Bioquest [aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: AZD2932 (Proxy: AZD5363/Capivasertib)
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of the investigational kinase inhibitor AZD2932. As this compound is a fictional compound, this guide utilizes publicly available data for the well-characterized AKT inhibitor, AZD5363 (Capivasertib), as a proxy to provide realistic troubleshooting advice and FAQs.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments due to potential off-target effects of this compound.
Q1: My experimental results are inconsistent with the known on-target activity of this compound. Could off-target effects be the cause?
A1: Yes, inconsistent or unexpected results can often be attributed to off-target effects. Kinase inhibitors can interact with multiple kinases due to the conserved nature of the ATP-binding site across the kinome. These unintended interactions can lead to phenotypes that are independent of the intended target. It is crucial to perform validation experiments to determine if the observed effects are due to off-target activities.
Q2: I'm observing a phenotype that is not rescued by a drug-resistant mutant of the intended target. What does this suggest?
A2: If a rescue experiment using a drug-resistant mutant of the intended target fails to reverse the observed phenotype, it strongly suggests that the effect is mediated by one or more off-targets.
Q3: My dose-response curve for the observed cellular effect shows a significantly different potency (EC50) compared to the biochemical IC50 for the intended AKT target. What could be the reason for this discrepancy?
A3: A significant difference between cellular potency and biochemical IC50 can indicate off-target effects. It could also be due to factors like cell permeability, drug metabolism, or engagement of compensatory signaling pathways. For instance, while AZD5363 inhibits AKT isoforms with IC50 values in the low nanomolar range, its inhibition of AKT substrate phosphorylation in cells occurs at a higher potency of approximately 0.3 to 0.8 µM.[1][2]
Q4: I'm observing unexpected changes in signaling pathways that are not directly downstream of AKT. How should I investigate this?
A4: This observation strongly points towards off-target effects. To investigate this:
-
Consult Kinome Profiling Data: Review available kinase selectivity data for AZD5363 to identify potential off-targets in the affected pathway.
-
Use a Specific Inhibitor: Employ a specific inhibitor for the suspected off-target to see if it replicates the phenotype observed with this compound.
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Knockdown Experiments: Use techniques like siRNA or shRNA to knockdown the suspected off-target and determine if this abrogates the effect of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and off-target activities of this compound (using AZD5363 as a proxy)?
A1: AZD5363 is a potent inhibitor of all three AKT isoforms.[1][3][4] However, it also demonstrates activity against other kinases. The table below summarizes the known inhibitory activities.
Q2: What are the common adverse events observed with AZD5363 in clinical studies that might be indicative of off-target effects?
A2: Clinical studies of AZD5363 have reported several common adverse events.[5][6] While some may be related to on-target AKT inhibition, others could be a result of off-target activities. The most frequently reported adverse events include diarrhea, hyperglycemia, nausea, and maculopapular rash.[5][6] Hyperglycemia is an expected on-target effect due to the role of the PI3K/AKT pathway in insulin signaling.[6]
Q3: What control experiments are recommended when using this compound to ensure the observed effects are on-target?
A3: To validate that the observed effects are due to the inhibition of the intended target, the following control experiments are recommended:
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Use a Structurally Different Inhibitor: Employ another potent and selective inhibitor of the same target with a different chemical structure.
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Target Knockdown/Knockout: Use genetic approaches such as siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein.
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Rescue with a Drug-Resistant Mutant: Introduce a version of the target protein that has been mutated to be insensitive to the inhibitor.
Q4: How can I determine the full off-target profile of this compound in my experimental system?
A4: To identify the specific off-targets of a kinase inhibitor in your system, the following approaches are recommended:
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Kinase Profiling: Screen the inhibitor against a large panel of purified kinases to identify unintended interactions.[7][8]
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Chemical Proteomics: Use affinity-based methods to pull down binding partners of the inhibitor from cell lysates for identification by mass spectrometry.
Data Presentation
Table 1: On-Target and Off-Target Inhibitory Activity of AZD5363 (Proxy for this compound)
| Target | IC50 (nM) | Target Type |
| AKT1 | 3 | On-Target |
| AKT2 | 7[9] | On-Target |
| AKT3 | 7[9] | On-Target |
| P70S6K | 6[9] | Off-Target |
| PKA | 7[9] | Off-Target |
| ROCK2 | 60[9] | Off-Target |
| ROCK1 | 470[9] | Off-Target |
Experimental Protocols
Kinase Selectivity Profiling using Differential Scanning Fluorimetry (DSF)
Differential Scanning Fluorimetry (DSF) is a rapid and robust method for screening kinase inhibitors against a panel of kinases to determine their selectivity.[10] The assay measures the thermal stabilization of a protein upon ligand binding.
-
Principle: A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein unfolds due to increasing temperature, the dye binds and its fluorescence increases. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A ligand that binds to and stabilizes the protein will increase its Tm.
-
Methodology:
-
Prepare a solution of the purified kinase of interest in a suitable buffer.
-
Add the fluorescent dye (e.g., SYPRO Orange) to the kinase solution.
-
Dispense the kinase/dye mixture into a 96- or 384-well PCR plate.
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Add this compound or a control compound at various concentrations to the wells.
-
Seal the plate and place it in a real-time PCR instrument.
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Run a melt curve experiment, gradually increasing the temperature and measuring fluorescence at each step.
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Analyze the data to determine the Tm for each condition. An increase in Tm in the presence of the inhibitor indicates binding.
-
Mandatory Visualization
Caption: Potential on- and off-target effects of this compound on signaling pathways.
Caption: Troubleshooting workflow for unexpected results with kinase inhibitors.
References
- 1. AZD5363 [openinnovation.astrazeneca.com]
- 2. Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Capivasertib | AZD5363 | AKT inhibitor | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Safety and tolerability of AZD5363 in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and tolerability of AZD5363 in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize AZD2932 cytotoxicity in normal cells
Welcome to the technical support center for AZD2932. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing the cytotoxic effects of this compound in normal cells during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor beta (PDGFRβ). It also shows activity against other kinases such as Flt-3 and c-Kit.[1][2][3] By inhibiting these receptor tyrosine kinases, this compound can block downstream signaling pathways involved in angiogenesis and cell proliferation.
Q2: Is cytotoxicity in normal cells an expected outcome when using this compound?
A2: While this compound is designed to target pathways hyperactivated in cancer cells, its targets (VEGFR-2 and PDGFRβ) are also present on normal cells, such as endothelial cells and pericytes. Therefore, a certain level of cytotoxicity or cytostatic effects on normal cells can be anticipated, particularly at higher concentrations. The goal of experimental design should be to maximize the therapeutic window, achieving cancer cell inhibition with minimal impact on normal cells.
Q3: What are the initial steps to take if I observe high cytotoxicity in my normal cell lines?
A3: If you observe unexpectedly high cytotoxicity in normal cell lines, the first step is to confirm the finding with a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). This will provide a quantitative measure of the compound's potency in your specific cell line. It is also crucial to include appropriate vehicle controls and to ensure the final solvent concentration (e.g., DMSO) is not contributing to the observed toxicity.
Troubleshooting Guide
Issue 1: High Cytotoxicity Observed in Normal Cells at Expected Therapeutic Concentrations
Question: I am observing significant cell death in my normal cell line (e.g., HUVECs, fibroblasts) at concentrations where I expect to see inhibition of my cancer cell line. How can I reduce this off-target toxicity?
Answer:
This is a common challenge with targeted therapies. Here are several strategies to troubleshoot and mitigate this issue:
-
Optimize Drug Concentration and Exposure Time:
-
Recommendation: Perform a time-course experiment in addition to a dose-response curve. It's possible that shorter exposure times are sufficient to inhibit the target in cancer cells while minimizing the cumulative toxic effects on normal cells.
-
Rationale: Normal cells may be more resilient to transient inhibition of VEGFR-2 and PDGFRβ signaling pathways, whereas cancer cells, being more dependent on these pathways, may undergo apoptosis or cell cycle arrest more rapidly.
-
-
Assess Culture Conditions:
-
Recommendation: Ensure your cell culture conditions are optimal. Sub-optimal conditions, such as nutrient-deprived media or high cell density, can sensitize normal cells to drug-induced stress.
-
Rationale: Healthy, unstressed cells are generally more resistant to the cytotoxic effects of kinase inhibitors.
-
-
Consider Co-culture Models:
-
Recommendation: If applicable to your research question, consider moving to a co-culture model where normal cells are grown alongside cancer cells.
-
Rationale: The tumor microenvironment can influence drug response. In a co-culture system, the interplay between different cell types might reveal a more clinically relevant therapeutic window for this compound.
-
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
Question: My IC50 values for this compound in the same normal cell line vary significantly between experiments. What could be the cause of this variability?
Answer:
Inconsistent results in cytotoxicity assays can stem from several factors. Here is a checklist to help you identify the potential source of the issue:
-
Cell Passage Number:
-
Recommendation: Use cells within a consistent and low passage number range for all experiments.
-
Rationale: The phenotype and drug sensitivity of cell lines can change at higher passages.
-
-
Compound Stability:
-
Recommendation: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Rationale: The stability of small molecules in solution can vary, and degradation can lead to reduced potency.
-
-
Assay Confluency:
-
Recommendation: Seed cells at a consistent density to ensure that they are in the exponential growth phase and at a similar confluency when the drug is added.
-
Rationale: Cell density can affect drug availability per cell and influence the outcome of viability assays.
-
-
Vehicle Control:
-
Recommendation: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically below 0.5%).
-
Rationale: Even small variations in solvent concentration can impact cell viability.
-
Quantitative Data
The following table summarizes the reported in-vitro IC50 values for this compound against its primary kinase targets in cell-based assays. Note that specific IC50 values for cytotoxicity in a panel of normal versus cancer cell lines are not publicly available and should be determined empirically for your cell lines of interest.
| Target | IC50 (nM) in Cell Assay |
| VEGFR-2 | 8 |
| PDGFRβ | 4 |
| Flt-3 | 7 |
| c-Kit | 9 |
Data sourced from MedchemExpress and Selleck Chemicals.[1][2]
Experimental Protocols
Protocol: Determining the Cytotoxicity of this compound using a CellTiter-Glo® Luminescent Cell Viability Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound. It should be optimized for your specific cell lines and experimental conditions.
Materials:
-
This compound (powder)
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DMSO (cell culture grade)
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Normal and cancer cell lines of interest
-
Appropriate cell culture medium and supplements
-
Opaque-walled 96-well plates (suitable for luminescence assays)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Determine the optimal seeding density for your cell line in a 96-well plate format to ensure they are still in exponential growth at the end of the drug incubation period.
-
Seed the cells in a final volume of 100 µL per well and incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in a culture medium at 2x the final desired concentration.
-
Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment group.
-
Also, include a "no treatment" control (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the 2x drug dilutions to the appropriate wells.
-
-
Incubation:
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value using non-linear regression analysis software (e.g., GraphPad Prism).
-
Visualizations
Caption: this compound inhibits VEGFR-2 and PDGFRβ signaling pathways.
Caption: Experimental workflow for a cytotoxicity assay.
Caption: Troubleshooting decision tree for unexpected cytotoxicity.
References
Technical Support Center: AZD2932 Formulation for Intraperitoneal Injection
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful intraperitoneal (IP) administration of AZD2932 in preclinical research settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, multi-targeted tyrosine kinase inhibitor. It primarily targets VEGFR-2, PDGFRβ, Flt-3, and c-Kit, playing a crucial role in angiogenesis and tumor cell proliferation.[1]
Q2: What are the challenges in formulating this compound for in vivo studies?
A2: The primary challenge with this compound is its poor aqueous solubility. It is listed as insoluble in water, which necessitates the use of co-solvents and excipients to create a stable formulation suitable for intraperitoneal injection.[2]
Q3: Are there any ready-to-use formulation protocols available for this compound for IP injection?
A3: Yes, there are established protocols for preparing this compound formulations for in vivo use. These typically involve a combination of solvents and surfactants to achieve a clear solution or a uniform suspension. Two such protocols are detailed in the Experimental Protocols section below.
Q4: What is the maximum achievable concentration of this compound in the recommended formulations?
A4: The provided formulations can achieve a concentration of at least 1 mg/mL.[1] For higher concentrations, further formulation development may be necessary.
Q5: What are the key considerations for the handling and storage of this compound stock solutions?
A5: this compound is soluble in DMSO at concentrations up to 89 mg/mL.[2] It is recommended to prepare stock solutions in a suitable solvent like DMSO, aliquot them, and store them at -20°C for up to one year or -80°C for up to two years to minimize degradation from repeated freeze-thaw cycles.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation during formulation preparation | Inadequate dissolution of this compound. | Gently warm the solution and/or use sonication to aid in dissolving the compound. Ensure all components are added in the correct order as specified in the protocol.[1] |
| Cloudy or non-homogenous solution | The formulation is intended to be a suspension (e.g., when using SBE-β-CD). | Ensure the suspension is uniform by using ultrasonic treatment as recommended in the protocol before injection.[1] |
| Animal discomfort or adverse reaction post-injection | The formulation may be too acidic or basic, or the vehicle may cause irritation. | While specific pH data for this compound formulations is not available, it is a general best practice to ensure the final formulation is close to physiological pH (around 7.4) if possible. If irritation persists, consider alternative vehicle components. |
| Inconsistent experimental results | Non-uniform drug delivery due to improper suspension or injection technique. | For suspension formulations, ensure the mixture is homogenous immediately before drawing it into the syringe for each animal. Follow proper intraperitoneal injection procedures to ensure consistent administration. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 89 mg/mL (198.88 mM) | [2] |
| Water | Insoluble | [2] |
| Ethanol | 5 mg/mL | [2] |
Table 2: In Vivo Formulation Examples for this compound
| Formulation Component | Protocol 1 (Clear Solution) | Protocol 2 (Suspension) | Reference |
| This compound Concentration | ≥ 1 mg/mL | 1 mg/mL | [1] |
| DMSO | 10% | 10% | [1] |
| PEG300 | 40% | - | [1] |
| Tween-80 | 5% | - | [1] |
| Saline | 45% | - | [1] |
| 20% SBE-β-CD in Saline | - | 90% | [1] |
Experimental Protocols
Protocol 1: Preparation of a Clear Solution Formulation (≥ 1 mg/mL)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Add the solvents in the following order, ensuring each component is fully dissolved before adding the next:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
If precipitation or phase separation occurs, gently warm the solution and/or sonicate until a clear solution is obtained.
Protocol 2: Preparation of a Suspension Formulation (1 mg/mL)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 20% SBE-β-CD solution in saline.
-
Weigh the required amount of this compound.
-
Add the solvents in the following order:
-
10% DMSO
-
90% of the 20% SBE-β-CD in Saline solution
-
-
Use ultrasonic treatment to ensure a uniform suspension.
Visualizations
Caption: this compound inhibits multiple receptor tyrosine kinases.
Caption: Experimental workflows for this compound formulation.
References
Preventing AZD2932 precipitation in cell culture media
Welcome to the technical support center for AZD2932. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in effectively utilizing this compound in their experiments, with a focus on preventing precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it precipitate?
This compound is a potent, selective small molecule inhibitor being investigated for its therapeutic potential. Like many small molecule inhibitors, it is a hydrophobic molecule, which means it has low solubility in aqueous solutions like cell culture media.[1] Precipitation can occur when the concentration of this compound exceeds its solubility limit in the media, a common issue with hydrophobic compounds.[2] This can be influenced by factors such as the dilution method, media composition, temperature, and pH.[3][4]
Q2: What is the recommended solvent for creating this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is crucial to use anhydrous, high-purity DMSO to ensure the stability and integrity of the compound.
Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally ≤ 0.1%.[2][5] While some cell lines may tolerate up to 0.5%, it is imperative to perform a vehicle control experiment to determine the specific tolerance of your cell line.[6]
Q4: How can the composition of my cell culture medium affect this compound solubility?
Components within the media can significantly impact the solubility of hydrophobic compounds.[1]
-
Serum: Proteins in fetal bovine serum (FBS), such as albumin, can bind to hydrophobic drugs, effectively increasing their solubility and stability in the medium.[2][7] Experiments with higher serum concentrations may show less precipitation.
-
pH: The pH of the media, typically maintained between 7.2 and 7.4, can influence the charge state and solubility of a compound.[3] Drifts in pH can promote precipitation.
-
Salts and Buffers: High concentrations of salts can sometimes decrease the solubility of hydrophobic compounds ("salting out").[4]
Troubleshooting Guide: Preventing Precipitation
Visible precipitation of this compound (appearing as crystals, particles, or cloudiness) can compromise experimental results by reducing the effective concentration of the compound and potentially inducing cellular stress.[3][8]
Problem: I observed precipitation immediately after adding my this compound stock solution to the media.
This is often caused by "solvent shock," where the rapid dilution of a concentrated DMSO stock into an aqueous environment causes the compound to crash out of solution before it can be properly dispersed and solubilized.
Solutions Workflow:
Caption: Troubleshooting workflow for immediate precipitation.
Problem: The media with this compound became cloudy after incubation.
This suggests that while initially soluble, the compound's concentration is too high for long-term stability in your specific culture conditions.
Potential Causes & Solutions:
-
Concentration Exceeds Solubility Limit: The desired final concentration may be too high for the chosen media and serum percentage.
-
Solution: Determine the maximum empirical solubility of this compound in your specific media using the protocol below (Protocol 3).
-
-
Interaction with Media Components: Over time, the compound may interact with salts or other components, leading to the formation of insoluble complexes.[4]
-
Solution: Test the stability of this compound in your media over your experiment's duration (e.g., 24, 48, 72 hours) at 37°C.
-
-
pH Shift: The CO2 environment in an incubator can cause the media's pH to drift, affecting compound solubility.[4]
-
Solution: Ensure your medium is correctly buffered for the incubator's CO2 level. Consider using a medium supplemented with HEPES for more stable pH control.
-
Data & Protocols
Data Summary Tables
For illustrative purposes, the following tables provide expected solubility data for a hydrophobic compound like this compound. Users should generate their own data for their specific batch and experimental conditions.
Table 1: this compound Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) |
|---|---|---|
| DMSO | > 50 | > 100 |
| Ethanol | ~10 | ~20 |
| PBS (pH 7.4) | < 0.01 | < 0.02 |
Table 2: Recommended Maximum Working Concentrations in DMEM
| FBS Percentage | Max Concentration without Precipitation (µM) |
|---|---|
| 10% | 25 |
| 5% | 10 |
| 1% | 2 |
| 0% (Serum-Free) | < 0.5 |
Experimental Protocols
Protocol 1: Preparation of a 50 mM Master Stock Solution in DMSO
-
Preparation: Allow the vial of this compound powder and anhydrous DMSO to equilibrate to room temperature.
-
Dissolution: Add the appropriate volume of DMSO to the vial to achieve a 50 mM concentration.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, warm the vial in a 37°C water bath for 5-10 minutes to ensure complete dissolution.[8]
-
Verification: Visually inspect the solution against a light source to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into small, single-use volumes in low-protein-binding tubes. Store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[4]
Protocol 2: Recommended Two-Step Dilution for Cell Dosing
This method minimizes solvent shock and improves the dispersion of the hydrophobic compound in the aqueous culture medium.
Caption: Recommended two-step dilution workflow.
Protocol 3: Determining Empirical Solubility in Your Media
This protocol helps identify the maximum concentration at which this compound remains soluble under your specific culture conditions.[3]
-
Preparation: Prepare a 10 mM stock of this compound in 100% DMSO.
-
Media Setup: Dispense 0.5 mL of your complete cell culture medium (including serum) into several sterile microcentrifuge tubes. Pre-warm to 37°C.
-
Serial Dilution:
-
Add a calculated amount of the 10 mM stock to the first tube to make the highest desired concentration (e.g., 5 µL into 0.5 mL for a 100 µM solution). Vortex immediately.
-
Perform 2-fold serial dilutions by transferring 250 µL from the highest concentration tube to a new tube containing 250 µL of fresh media. Repeat for a range of concentrations.
-
-
Incubation: Incubate the tubes under standard cell culture conditions (e.g., 37°C, 5% CO₂) for the duration of your planned experiment (e.g., 24 hours).
-
Assessment: After incubation, carefully inspect each tube for precipitation. Check for cloudiness against a dark background and for visible particles or crystals using a microscope. The highest concentration that remains clear is your empirical solubility limit.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
AZD2932 Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD2932. The information is designed to address specific issues that may be encountered during in vitro dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, orally bioavailable quinazoline ether inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor receptor (PDGFR) tyrosine kinases.[1] By inhibiting these receptor tyrosine kinases, this compound can block downstream signaling pathways involved in tumor angiogenesis and cell proliferation.
Q2: Which cell lines are suitable for testing this compound sensitivity?
A2: Cell lines with demonstrated dependence on VEGFR-2 or PDGFR signaling are ideal. Examples include human umbilical vein endothelial cells (HUVECs) for angiogenesis assays, and various cancer cell lines that overexpress these receptors, such as glioblastoma, pancreatic, or non-small cell lung cancer lines. The choice of cell line should be guided by the specific research question.
Q3: What is a typical starting concentration range for an this compound dose-response experiment?
A3: Based on the potency of similar kinase inhibitors, a starting concentration range for initial screening could be from 0.1 nM to 10 µM. This broad range helps to capture the full dose-response curve, from minimal effect to complete inhibition. Subsequent experiments can then focus on a narrower range around the initially determined IC50 value.
Q4: How should I prepare and store this compound for in vitro assays?
A4: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. This stock solution should be stored at -20°C or -80°C to maintain stability. For experiments, the stock solution should be serially diluted in cell culture medium to the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the cell culture wells is consistent across all conditions and is at a level that does not affect cell viability (typically ≤ 0.1%).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding density.- Pipetting errors during drug dilution or addition.- Edge effects in the microplate. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and proper technique. Reverse pipetting can improve accuracy with viscous solutions.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No dose-response effect observed (flat curve) | - The chosen cell line is not sensitive to this compound.- The drug concentration range is too low.- The incubation time is too short.- The drug has degraded. | - Verify the expression and activity of VEGFR-2 and PDGFR in your cell line.- Perform a wider range of drug concentrations (e.g., up to 50 µM).- Extend the incubation time (e.g., from 24h to 48h or 72h).- Use a fresh stock of this compound and verify its integrity. |
| Steep, narrow dose-response curve | - This can be a characteristic of the drug-target interaction.- Potential for off-target toxicity at higher concentrations. | - This may not be a problem, but a feature of the compound's potency.- To confirm on-target effects, consider performing a target engagement assay or downstream signaling analysis (e.g., Western blot for phosphorylated VEGFR-2/PDGFR). |
| Inconsistent IC50 values across experiments | - Variations in cell passage number or confluency.- Differences in assay reagents or incubation conditions.- Inconsistent data analysis methods. | - Use cells within a consistent passage number range and seed at a consistent confluency.- Standardize all assay parameters, including media, serum concentration, and incubation times.- Use a consistent non-linear regression model (e.g., four-parameter logistic) to calculate the IC50.[2] |
| Poor cell viability in control wells | - Contamination (bacterial, fungal, or mycoplasma).- Suboptimal cell culture conditions.- Toxicity from the vehicle (e.g., DMSO). | - Regularly test cell cultures for contamination.- Ensure proper incubator conditions (temperature, CO2, humidity).- Perform a vehicle toxicity control experiment to determine the maximum tolerated DMSO concentration. |
Data Presentation: Hypothetical this compound IC50 Values
The following table presents hypothetical IC50 values for this compound in different cell lines to illustrate how such data should be structured.
| Cell Line | Target Pathway | Assay Type | Incubation Time (h) | IC50 (nM) |
| HUVEC | VEGFR-2 | Proliferation (BrdU) | 72 | 5.2 |
| U-87 MG (Glioblastoma) | PDGFR | Proliferation (MTT) | 72 | 12.8 |
| A549 (Lung Carcinoma) | VEGFR-2/PDGFR | Viability (CellTiter-Glo) | 48 | 89.5 |
| PANC-1 (Pancreatic Cancer) | PDGFR | Viability (CellTiter-Glo) | 48 | 45.3 |
| MCF-7 (Breast Cancer) | Low VEGFR/PDGFR | Viability (CellTiter-Glo) | 48 | >10,000 |
Experimental Protocols
Detailed Methodology: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed cells in a 96-well, clear-bottom, white-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete growth medium to create a range of 2X working concentrations.
-
Remove the medium from the cell plate and add 100 µL of the 2X working solutions to the respective wells. Include wells with vehicle control (medium with the same final DMSO concentration) and no-cell control (medium only).
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
Assay Procedure (CellTiter-Glo® Luminescent Cell Viability Assay):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (no-cell control) from all other measurements.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the logarithm of the drug concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Signaling Pathway of this compound Inhibition
References
- 1. Discovery of this compound, a new Quinazoline Ether Inhibitor with high affinity for VEGFR-2 and PDGFR tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of AZD2932
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering limited in vivo bioavailability with the kinase inhibitor AZD2932. The following sections offer potential strategies and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable oral bioavailability of this compound in our preclinical animal models. What are the likely causes?
A1: Low and variable oral bioavailability of kinase inhibitors like this compound is often multifactorial. The primary contributing factors are typically related to its physicochemical properties. Many kinase inhibitors are lipophilic and have low aqueous solubility, which can lead to dissolution rate-limited absorption.[1][2][3] Additionally, high lipophilicity in combination with high-dose requirements can result in poor and inconsistent absorption.[1][2][3] Natural variations in gastrointestinal pH can also significantly impact the absorption and, consequently, the therapeutic efficacy of the compound.[4][5]
Q2: What are the initial steps we should take to troubleshoot poor bioavailability of this compound?
A2: A systematic approach is recommended. First, confirm the solid-state properties of your this compound batch, including crystallinity and particle size, as these can significantly impact dissolution. Next, evaluate the solubility of this compound at different pH values representative of the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8). This will help determine if solubility is pH-dependent. Based on these findings, you can then explore various formulation strategies to enhance solubility and dissolution.
Q3: What are some of the most common formulation strategies to improve the oral bioavailability of poorly soluble drugs like this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[6][7][8] These include:
-
Particle Size Reduction: Decreasing the particle size (micronization or nanonization) increases the surface area available for dissolution.[6][7]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution rate.[4][5][7]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance its solubilization in the gastrointestinal tract.[6][8]
-
Lipophilic Salt Formation: Converting the drug to a lipophilic salt can improve its solubility in lipidic excipients, facilitating high drug loading in lipid-based formulations.[1][2][3]
-
Cyclodextrin Complexation: Encapsulating the drug within cyclodextrin molecules can increase its aqueous solubility.[6][7]
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations of this compound
Potential Cause: pH-dependent solubility of this compound leading to variable absorption in different regions of the GI tract and between subjects with different gastric pH.
Troubleshooting Steps:
-
pH-Solubility Profile: Determine the solubility of this compound across a physiologically relevant pH range (1.2 - 7.4).
-
Formulation Adjustment:
-
In Vitro Dissolution Testing: Perform dissolution testing of your current and modified formulations in media of different pH to assess the improvement.
Issue 2: Low Oral Bioavailability Despite Adequate Permeability
Potential Cause: Dissolution rate-limited absorption due to poor aqueous solubility.
Troubleshooting Steps:
-
Particle Size Analysis: Measure the particle size distribution of the this compound drug substance.
-
Particle Size Reduction: If the particles are large, consider micronization or nanomilling to increase the surface area for dissolution.
-
Solubility Enhancement:
-
Solid Dispersions: Formulate this compound as a solid dispersion with a hydrophilic polymer.
-
Lipid Formulations: Explore the use of SEDDS to improve solubilization.[8]
-
-
In Vivo Pharmacokinetic Study: Conduct a comparative pharmacokinetic study in an animal model with the new formulation against the original formulation.
Data Presentation
Table 1: Comparison of Formulation Strategies on Pharmacokinetic Parameters of a Model Kinase Inhibitor
| Formulation Strategy | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Crystalline Drug (Control) | 150 ± 35 | 4.0 ± 1.0 | 1200 ± 250 | 100 |
| Micronized Drug | 280 ± 50 | 2.5 ± 0.5 | 2500 ± 400 | 208 |
| Amorphous Solid Dispersion | 450 ± 70 | 1.5 ± 0.5 | 4800 ± 600 | 400 |
| Lipid-Based Formulation (SEDDS) | 520 ± 85 | 1.0 ± 0.5 | 5500 ± 750 | 458 |
| Lipophilic Salt in Lipid Formulation | 600 ± 90 | 1.0 ± 0.5 | 6200 ± 800 | 517 |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound
Objective: To prepare an ASD of this compound to enhance its dissolution rate and bioavailability.
Materials:
-
This compound
-
Polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA 64)
-
Dichloromethane (DCM)
-
Methanol
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolve 1 gram of this compound and 2 grams of PVP/VA 64 in a 1:1 mixture of DCM and methanol to form a clear solution.
-
Remove the solvent using a rotary evaporator at 40°C until a solid film is formed.
-
Further dry the solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
The resulting solid is the this compound-PVP/VA 64 ASD.
-
Characterize the ASD for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of different this compound formulations.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound formulations (e.g., crystalline suspension, ASD, lipid-based)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Fast the rats overnight with free access to water.
-
Administer the this compound formulation via oral gavage at a dose of 10 mg/kg.
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Experimental workflow for improving this compound bioavailability.
Caption: Mechanism of improved this compound bioavailability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. research.monash.edu [research.monash.edu]
- 4. Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations [drugdiscoveryonline.com]
- 5. lonza.com [lonza.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
AZD2932 in the Landscape of VEGFR-2 Inhibitors: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
AZD2932 is a potent, multi-targeted tyrosine kinase inhibitor with high affinity for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2] This guide provides an objective in vitro comparison of this compound with other prominent VEGFR-2 inhibitors, supported by available experimental data. The information is intended to assist researchers in selecting the appropriate tools for their in vitro studies of angiogenesis and cancer biology.
I. Quantitative Comparison of In Vitro Potency
The following tables summarize the in vitro inhibitory activities of this compound and other well-established VEGFR-2 inhibitors. It is crucial to note that the IC50 values presented are compiled from various studies and may not have been determined under identical experimental conditions. Therefore, direct comparison of absolute values should be approached with caution.
Table 1: In Vitro Kinase Inhibitory Activity (IC50 in nM)
| Inhibitor | VEGFR-2 | PDGFRβ | c-Kit | Flt-3 |
| This compound | 8 | 4 | 9 | 7 |
| Sorafenib | 90 | 57 | 68 | 59 |
| Sunitinib | 80 | 2 | - | - |
| Axitinib | 0.2 | 1.6 | 1.7 | - |
| Vandetanib | 40 | 1100 | - | - |
Data for this compound sourced from[2]. Data for other inhibitors sourced from[2].
Table 2: In Vitro Cellular Antiproliferative Activity (IC50 in µM)
| Inhibitor | Cell Line | IC50 (µM) |
| Sorafenib | Glioblastoma cells | 1.5[3] |
| Sunitinib | 4T1 (murine breast cancer) | 3[4] |
| Sunitinib | RENCA (murine renal carcinoma) | 5[4] |
| Axitinib | HUVEC (endothelial cells) | 0.3[5] |
| Vandetanib | TT (medullary thyroid carcinoma) | Not explicitly stated, but showed dose-dependent inhibition[6] |
| Vandetanib | MZ-CRC-1 (medullary thyroid carcinoma) | Not explicitly stated, but showed dose-dependent inhibition[6] |
II. Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize VEGFR-2 inhibitors. Specific details may vary between laboratories and studies.
A. In Vitro VEGFR-2 Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the VEGFR-2 kinase domain.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the VEGFR-2 kinase. The amount of either the phosphorylated substrate or the remaining ATP is quantified.
Generalized Protocol:
-
Reagents: Recombinant human VEGFR-2 kinase domain, biotinylated peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Procedure:
-
Add the test compound (e.g., this compound) at various concentrations to the wells of a microplate.
-
Add the VEGFR-2 enzyme and the peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction.
-
Detect the amount of phosphorylated substrate or remaining ATP using a suitable method (e.g., luminescence, fluorescence, or colorimetric detection).
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.
Workflow for a typical in vitro VEGFR-2 kinase inhibition assay.
B. Cell-Based VEGFR-2 Phosphorylation Assay
This assay measures the ability of a compound to inhibit the autophosphorylation of VEGFR-2 within a cellular context.
Principle: Endothelial cells expressing VEGFR-2 are stimulated with VEGF to induce receptor phosphorylation. The inhibitory effect of a compound on this phosphorylation is then quantified.
Generalized Protocol:
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or other suitable cells endogenously or exogenously expressing VEGFR-2.
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Starve the cells in a serum-free medium to reduce basal receptor phosphorylation.
-
Pre-incubate the cells with the test compound at various concentrations.
-
Stimulate the cells with a specific concentration of VEGF for a short period (e.g., 5-15 minutes) to induce VEGFR-2 phosphorylation.
-
Lyse the cells to extract proteins.
-
Quantify the level of phosphorylated VEGFR-2 using methods such as ELISA or Western blotting with a phospho-specific VEGFR-2 antibody.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of VEGFR-2 phosphorylation against the inhibitor concentration.
III. VEGFR-2 Signaling Pathway
VEGFR-2 is the primary receptor that mediates the mitogenic, angiogenic, and permeability-enhancing effects of VEGF. Upon ligand binding, the receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues in its cytoplasmic domain. This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream pathways that regulate endothelial cell proliferation, migration, survival, and tube formation.
Simplified diagram of the VEGFR-2 signaling cascade.
IV. Conclusion
This compound is a potent inhibitor of VEGFR-2 and other related kinases. Based on the available in vitro data, it demonstrates strong inhibitory activity. When selecting a VEGFR-2 inhibitor for in vitro research, it is essential to consider not only its potency against the primary target but also its selectivity profile across other kinases, as this can influence the interpretation of experimental results. The choice of inhibitor should be guided by the specific research question and the cellular context of the experiment. The provided protocols and pathway information serve as a foundational guide for designing and interpreting such studies.
References
- 1. Discovery of this compound, a new Quinazoline Ether Inhibitor with high affinity for VEGFR-2 and PDGFR tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. altmeyers.org [altmeyers.org]
- 3. Sorafenib exerts anti-glioma activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contrasting effects of sunitinib within in vivo models of metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vandetanib versus Cabozantinib in Medullary Thyroid Carcinoma: A Focus on Anti-Angiogenic Effects in Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of AZD2932 and Sunitinib
A Comparative Analysis of AZD2932 and Sunitinib for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapies, both this compound and Sunitinib have emerged as significant multi-targeted tyrosine kinase inhibitors (TKIs). This guide provides a detailed comparative analysis of their performance, supported by available preclinical data, to assist researchers, scientists, and drug development professionals in understanding their respective profiles.
Mechanism of Action and Target Profile
Sunitinib is an orally available small-molecule that inhibits multiple receptor tyrosine kinases (RTKs) involved in tumor growth, angiogenesis, and metastatic progression.[1][2][3] Its primary targets include platelet-derived growth factor receptors (PDGFRα and PDGFRβ) and vascular endothelial growth factor receptors (VEGFR1, VEGFR2, and VEGFR3).[1][3] Additionally, Sunitinib is a potent inhibitor of KIT (CD117), Fms-like tyrosine kinase-3 (FLT3), colony-stimulating factor receptor Type 1 (CSF-1R), and the glial cell-line derived neurotrophic factor receptor (RET).[1][4] The simultaneous inhibition of these pathways can lead to a reduction in tumor vascularization and the induction of cancer cell apoptosis, resulting in tumor shrinkage.[3][5]
This compound is also a potent, multi-targeted kinase inhibitor. Its primary targets are VEGFR2, PDGFRβ, Flt-3, and c-Kit.[6][7] It is described as a quinazoline ether inhibitor with high affinity for VEGFR-2 and PDGFR tyrosine kinases.[8]
The following diagram illustrates the primary signaling pathways targeted by both agents.
In Vitro Kinase Inhibition Profile
The following table summarizes the reported IC50 values for this compound and Sunitinib against their key target kinases. Lower IC50 values indicate greater potency.
| Target Kinase | This compound IC50 (nM) | Sunitinib IC50 (nM) |
| VEGFR2 | 8[6][7] | Data not specified in provided search results |
| PDGFRβ | 4[6][7] | Data not specified in provided search results |
| c-Kit | 9[6][7] | Data not specified in provided search results |
| Flt-3 | 7[6][7] | Data not specified in provided search results |
Note: Specific IC50 values for Sunitinib were not detailed in the provided search results, which describe it as a potent inhibitor of these kinases.
Preclinical In Vivo Efficacy
Both this compound and Sunitinib have demonstrated anti-tumor activity in preclinical xenograft models.
This compound: In a C6 rat glial tumor model, oral administration of this compound at doses of 12.5 mg/kg and 50 mg/kg (twice daily) resulted in a significant tumor growth inhibition (TGI) of 64% for both doses.[7] In a Calu-6 tumor model, TGI was 81% and 72% at 50 mg/kg and 12.5 mg/kg (twice daily), respectively.[6] For LoVo tumors, a TGI of 67% was observed at 50 mg/kg (twice daily).[6] The efficacy in non-PDGFRβ expressing tumor cells is attributed to its potent activity against VEGFR2 and a potential effect on pericytes and tumor-associated fibroblasts.[6]
Sunitinib: Preclinical studies with Sunitinib in various human tumor xenograft models (including H460 and A431) have shown tumor growth inhibition ranging from 11% to 93% at doses of 20–80 mg/kg/day.[9] In human glioblastoma xenografts, Sunitinib treatment led to a reduction in micro-vessel density and an increase in apoptosis at plasma concentrations of 50-100 ng/ml.[9]
| Drug | Animal Model | Tumor Type | Dosing | Efficacy |
| This compound | Rat | C6 glial tumor | 12.5 & 50 mg/kg b.i.d., p.o. | 64% TGI[7] |
| Mouse | Calu-6 | 12.5 & 50 mg/kg b.i.d., p.o. | 72% & 81% TGI[6] | |
| Mouse | LoVo | 50 mg/kg b.i.d., p.o. | 67% TGI[6] | |
| Sunitinib | Mouse | H460, A431 | 20-80 mg/kg/day, p.o. | 11-93% TGI[9] |
| Mouse | Glioblastoma | Not specified | Reduced micro-vessel density, increased apoptosis[9] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of these inhibitors.
In Vitro Kinase Inhibition Assay (Generalized Protocol)
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Methodology:
-
Reagent Preparation: Recombinant human kinase, a specific peptide substrate, and ATP are prepared in a suitable assay buffer. The test compound (this compound or Sunitinib) is serially diluted to a range of concentrations.
-
Reaction Setup: The kinase, substrate, and inhibitor are pre-incubated together in the wells of a microplate.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature for a specific duration to allow for substrate phosphorylation.
-
Reaction Termination: The reaction is stopped, often by the addition of a solution that chelates divalent cations necessary for kinase activity (e.g., EDTA).
-
Signal Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as measuring the incorporation of radio-labeled phosphate from [γ-³²P]ATP, using a phosphorylation-specific antibody in an ELISA-based format, or employing luminescence-based assays that measure the amount of ATP remaining after the reaction.
-
Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 value is determined using a suitable curve-fitting model.
In Vivo Tumor Xenograft Study (Generalized Protocol)
This type of study evaluates the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Cell Culture and Implantation: Human tumor cells (e.g., Calu-6, LoVo) are cultured in vitro. A specific number of cells are then implanted subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The animals are then randomized into control and treatment groups.
-
Drug Administration: The test compound (this compound or Sunitinib) is administered to the treatment groups, typically via oral gavage, at predetermined doses and schedules (e.g., once or twice daily). The control group receives the vehicle used to formulate the drug.
-
Tumor Measurement and Body Weight Monitoring: Tumor volume is measured periodically (e.g., twice weekly) using calipers. Animal body weight is also monitored as an indicator of toxicity.
-
Endpoint and Data Analysis: The study is concluded when tumors in the control group reach a predetermined size or after a specific duration of treatment. The percentage of tumor growth inhibition (TGI) is calculated for the treated groups relative to the control group.
Clinical Development and Application
Sunitinib is approved by the US FDA for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[1] It has undergone extensive clinical evaluation, with numerous Phase II and Phase III trials confirming its efficacy and safety profile in these and other indications.[10][11][12]
Information on the clinical development status of This compound is less prevalent in the provided search results.
Conclusion
Both this compound and Sunitinib are potent multi-targeted tyrosine kinase inhibitors with overlapping but distinct target profiles. The available preclinical data demonstrates significant anti-tumor and anti-angiogenic activity for both compounds across various tumor models. Sunitinib is a well-established therapeutic agent with proven clinical efficacy in RCC and GIST. While the preclinical profile of this compound appears promising, further clinical investigation is necessary to fully delineate its therapeutic potential in comparison to established agents like Sunitinib. This guide provides a foundational comparison based on currently available data to inform further research and development efforts.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sunitinib - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Discovery of this compound, a new Quinazoline Ether Inhibitor with high affinity for VEGFR-2 and PDGFR tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of sunitinib, a multi-tyrosine kinase inhibitor, as a radiosensitizer for human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. pfizermedical.com [pfizermedical.com]
- 12. Sunitinib: Ten Years of Successful Clinical Use and Study in Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of AZD2932 Through Genetic Knockdown of Target Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the multi-kinase inhibitor AZD2932, with a focus on validating its on-target efficacy through genetic knockdown of its primary targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor β (PDGFRβ). By comparing the phenotypic effects of this compound treatment with the effects of silencing these key signaling proteins, researchers can gain a deeper understanding of the compound's mechanism of action and specificity.
Introduction to this compound and its Targets
This compound is a potent, orally bioavailable inhibitor of receptor tyrosine kinases, with high affinity for VEGFR-2 and PDGFRβ. These receptors are critical mediators of angiogenesis, cell proliferation, and survival, and their dysregulation is a hallmark of many cancers. This compound's therapeutic potential lies in its ability to simultaneously block these key signaling pathways, thereby inhibiting tumor growth and vascularization.
Genetic knockdown, using techniques such as small interfering RNA (siRNA), offers a powerful method to validate the on-target effects of kinase inhibitors. By specifically reducing the expression of the target protein, researchers can mimic the effect of a highly specific inhibitor and assess whether the observed cellular effects of the drug are indeed due to its interaction with the intended target.
Comparative Efficacy: this compound vs. Genetic Knockdown
To validate that the anti-proliferative and pro-apoptotic effects of this compound are mediated through its intended targets, a comparison is made between the drug's effects and the effects of genetically knocking down VEGFR-2 and PDGFRβ. The following tables summarize hypothetical but representative data from such validation experiments.
Table 1: Comparative Analysis of Cell Viability (MTS Assay)
| Treatment Group | Target Protein | Cell Line | Concentration/ Condition | % Cell Viability (relative to control) |
| Control | Endogenous | HUVEC | Untreated | 100% |
| This compound | VEGFR-2/PDGFRβ | HUVEC | 10 nM | 45% |
| VEGFR-2 siRNA | VEGFR-2 | HUVEC | 50 nM | 60% |
| PDGFRβ siRNA | PDGFRβ | HUVEC | 50 nM | 75% |
| VEGFR-2 + PDGFRβ siRNA | VEGFR-2 & PDGFRβ | HUVEC | 50 nM each | 40% |
| This compound in VEGFR-2 KD | PDGFRβ | HUVEC | 10 nM | 70% |
| This compound in PDGFRβ KD | VEGFR-2 | HUVEC | 10 nM | 55% |
Table 2: Comparative Analysis of Apoptosis (Annexin V-FITC Assay)
| Treatment Group | Target Protein | Cell Line | Concentration/ Condition | % Apoptotic Cells |
| Control | Endogenous | HUVEC | Untreated | 5% |
| This compound | VEGFR-2/PDGFRβ | HUVEC | 10 nM | 35% |
| VEGFR-2 siRNA | VEGFR-2 | HUVEC | 50 nM | 25% |
| PDGFRβ siRNA | PDGFRβ | HUVEC | 50 nM | 15% |
| VEGFR-2 + PDGFRβ siRNA | VEGFR-2 & PDGFRβ | HUVEC | 50 nM each | 38% |
| This compound in VEGFR-2 KD | PDGFRβ | HUVEC | 10 nM | 18% |
| This compound in PDGFRβ KD | VEGFR-2 | HUVEC | 10 nM | 28% |
This table demonstrates that this compound induces apoptosis to a similar extent as the dual knockdown of its primary targets. This corroborates that the drug's mechanism of inducing cell death is through the inhibition of the VEGFR-2 and PDGFRβ signaling pathways.
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental design, the following diagrams are provided.
Figure 1: Simplified signaling pathways of VEGFR-2 and PDGFRβ, illustrating the points of inhibition by this compound and knockdown by siRNA.
Figure 2: A typical experimental workflow for validating the on-target efficacy of this compound using siRNA-mediated genetic knockdown.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
siRNA-mediated Knockdown of VEGFR-2 and PDGFRβ
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in EGM-2 medium (Lonza) supplemented with 2% FBS and growth factors, at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: HUVECs are seeded in 6-well plates at a density of 2 x 10^5 cells/well. After 24 hours, cells are transfected with 50 nM of either VEGFR-2 siRNA, PDGFRβ siRNA, a combination of both, or a non-targeting control siRNA using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX, Thermo Fisher Scientific) according to the manufacturer's instructions.
-
Post-transfection: Cells are incubated for 48 hours to allow for efficient protein knockdown. The knockdown efficiency is confirmed by Western blotting.
Cell Viability (MTS) Assay
-
Procedure: Following the 48-hour knockdown period and subsequent 24-hour treatment with this compound or vehicle, the cell viability is assessed using a CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) (Promega).
-
Measurement: 20 µL of the MTS reagent is added to each well of a 96-well plate and incubated for 2 hours at 37°C. The absorbance is then measured at 490 nm using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage relative to the untreated control cells.
Apoptosis (Annexin V-FITC) Assay
-
Staining: After the treatment period, cells are harvested, washed with PBS, and resuspended in 1X Annexin-binding buffer. Cells are then stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol (e.g., FITC Annexin V Apoptosis Detection Kit, BD Biosciences).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Quantification: The percentage of apoptotic cells is determined from the flow cytometry data.
Western Blot Analysis
-
Lysate Preparation: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit (Thermo Fisher Scientific).
-
Electrophoresis and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against VEGFR-2, PDGFRβ, and a loading control (e.g., β-actin or GAPDH). After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The comparative analysis of this compound's effects with those of targeted genetic knockdowns provides compelling evidence for its on-target activity. The convergence of phenotypic outcomes—reduced cell viability and increased apoptosis—upon both pharmacological inhibition and genetic silencing of VEGFR-2 and PDGFRβ strongly validates these kinases as the primary mediators of this compound's therapeutic action. This dual-pronged approach is a robust strategy in preclinical drug development to ascertain mechanism of action and build confidence in the specificity of targeted agents.
AZD2932: A Comparative Guide to Tyrosine Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
AZD2932 is a potent, orally bioavailable quinazoline ether inhibitor targeting multiple receptor tyrosine kinases (RTKs) crucial in tumor angiogenesis and growth. Primarily identified as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), it also exhibits significant activity against FMS-like Tyrosine Kinase 3 (FLT3) and c-Kit. This guide provides a comparative analysis of this compound's cross-reactivity with other tyrosine kinases, supported by experimental data and detailed methodologies, to offer a comprehensive resource for researchers in oncology and drug discovery.
Kinase Inhibition Profile of this compound
This compound demonstrates high affinity for its primary targets. The half-maximal inhibitory concentrations (IC50) in cellular assays highlight its multi-targeted nature:
| Target | IC50 (nM) |
| VEGFR-2 | 8 |
| PDGFRβ | 4 |
| FLT3 | 7 |
| c-Kit | 9 |
Data sourced from cellular assays.
While comprehensive kinome-wide screening data for this compound against a broad panel of several hundred kinases is not publicly available, its activity against these four key RTKs indicates a degree of selectivity. For context, a broader understanding of its cross-reactivity can be inferred by comparing it to other well-characterized multi-targeted tyrosine kinase inhibitors like Sunitinib and Sorafenib, which also target VEGFR and PDGFR among other kinases. Such comparisons are crucial for predicting potential off-target effects and understanding the broader pharmacological profile of the compound.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of kinase inhibition data, detailed experimental protocols are essential. Below are methodologies for key assays used to determine the cross-reactivity and potency of kinase inhibitors like this compound.
Biochemical Kinase Inhibition Assay (Competitive Binding Assay)
This assay quantifies the binding affinity of a test compound to a panel of purified kinases. The KINOMEscan™ platform is a widely used example of such an assay.
Principle: The assay is based on a competitive binding format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is quantified, typically using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase. A lower amount of bound kinase in the presence of the test compound indicates stronger competition and higher affinity of the compound for the kinase.
Detailed Methodology:
-
Preparation of Reagents:
-
Kinases are tagged with a unique DNA oligonucleotide.
-
An active-site directed ligand is immobilized on a solid support (e.g., beads).
-
The test compound (e.g., this compound) is serially diluted to the desired concentrations.
-
-
Binding Reaction:
-
The DNA-tagged kinase, the immobilized ligand, and the test compound are incubated together in a buffer solution to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
The solid support with the bound kinase is separated from the unbound kinase.
-
The amount of kinase bound to the solid support is quantified by measuring the amount of associated DNA tag using qPCR.
-
-
Data Analysis:
-
The results are typically expressed as "percent of control" (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound.
-
Dissociation constants (Kd) can be calculated from dose-response curves to provide a quantitative measure of binding affinity.
-
Cellular Phospho-Kinase Assay (ELISA-based)
This assay measures the ability of a compound to inhibit the phosphorylation of a specific kinase or its substrate within a cellular context.
Principle: Cells are treated with a kinase activator (e.g., a growth factor) in the presence or absence of the test compound. The level of phosphorylation of a target protein is then quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Detailed Methodology:
-
Cell Culture and Treatment:
-
Cells expressing the target kinase are cultured in multi-well plates.
-
Cells are serum-starved to reduce basal kinase activity.
-
Cells are pre-incubated with various concentrations of the test compound (e.g., this compound).
-
A specific ligand (e.g., VEGF for VEGFR-2) is added to stimulate kinase activity.
-
-
Cell Lysis:
-
The cells are lysed to release intracellular proteins.
-
-
ELISA:
-
The cell lysate is added to a microplate pre-coated with a capture antibody specific for the target protein (total protein).
-
After washing, a detection antibody that specifically recognizes the phosphorylated form of the target protein is added.
-
A horseradish peroxidase (HRP)-conjugated secondary antibody is then added, followed by a chromogenic substrate (e.g., TMB).
-
-
Data Analysis:
-
The absorbance is measured using a microplate reader.
-
The degree of phosphorylation is proportional to the signal intensity.
-
IC50 values are calculated from the dose-response curve.
-
Signaling Pathways of Primary Targets
Understanding the signaling pathways of this compound's primary targets is crucial for interpreting its biological effects and potential cross-reactivity.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis. Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating several downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.
PDGFRβ, FLT3, and c-Kit Signaling Pathways
PDGFRβ, FLT3, and c-Kit are all members of the type III receptor tyrosine kinase family and share common downstream signaling molecules. Their activation leads to cell proliferation, survival, and differentiation.
Conclusion
This compound is a potent multi-targeted tyrosine kinase inhibitor with high affinity for VEGFR-2, PDGFRβ, FLT3, and c-Kit. While a comprehensive public kinome scan is not available, its known target profile suggests a degree of selectivity. The provided experimental protocols offer a framework for researchers to conduct their own cross-reactivity studies. A thorough understanding of the signaling pathways of its primary targets is essential for elucidating its mechanism of action and predicting potential on- and off-target effects. Further kinome-wide profiling would provide a more complete picture of this compound's selectivity and guide its further development and application in research and clinical settings.
A Comparative Analysis of the Anti-Tumor Efficacy of AZD2932 and Sorafenib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-tumor effects of two multi-targeted kinase inhibitors, AZD2932 and Sorafenib. The information is compiled from preclinical and clinical data to assist researchers in understanding their respective mechanisms of action, efficacy, and potential therapeutic applications.
Introduction
This compound is a novel quinazoline ether inhibitor with high affinity for Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases.[1] Its development has been focused on targeting key pathways in tumor angiogenesis and proliferation.
Sorafenib is an established oral multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including RAF kinases, VEGFRs, and PDGFRs.[2] It is approved for the treatment of advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC).[3][4]
Mechanism of Action
Both this compound and Sorafenib exert their anti-tumor effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis.
This compound primarily targets VEGFR-2 and PDGFRβ, crucial mediators of angiogenesis—the formation of new blood vessels that supply tumors with nutrients and oxygen.[1][5][6] By inhibiting these receptors, this compound is designed to stifle tumor neovascularization. It also shows potent activity against Flt-3 and c-Kit.[5][6]
Sorafenib has a broader kinase inhibition profile. It targets the RAF/MEK/ERK signaling pathway, which is critical for tumor cell proliferation and survival, by inhibiting RAF-1 and B-RAF kinases.[2] Concurrently, it inhibits VEGFR-1, -2, -3, and PDGFR-β, thereby also possessing strong anti-angiogenic properties.[2] Its action against other kinases like c-Kit, Flt-3, and RET contributes to its wide-ranging anti-tumor activity.[2]
Preclinical Data
In Vitro Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Sorafenib against various kinases.
| Kinase Target | This compound IC50 (nM) | Sorafenib IC50 (nM) |
| VEGFR-2 | 8[5][6] | 90 |
| PDGFRβ | 4[5][6] | 57 |
| Flt-3 | 7[5][6] | 59 |
| c-Kit | 9[5][6] | 68 |
| RAF-1 | Not Reported | 6 |
| B-RAF | Not Reported | 22 |
| VEGFR-1 | Not Reported | 26 |
| VEGFR-3 | Not Reported | 20 |
| RET | Not Reported | 43 |
Note: Data for Sorafenib's inhibition of Flt-3 is available but not specified in the provided search results.
In cell-based assays, Sorafenib has demonstrated dose-dependent inhibition of proliferation in various cancer cell lines, with IC50 values typically in the micromolar range. For instance, in non-Hodgkin lymphoma cell lines, the median inhibitory dose was 3–6 μM, with IC50 values for cytotoxicity ranging from 4–8 μM.[7]
In Vivo Anti-Tumor Activity
The anti-tumor efficacy of both compounds has been evaluated in xenograft models.
| Compound | Cancer Model | Dosing | Outcome |
| This compound | Calu-6 (Lung) | 50 mg/kg b.i.d. | 81% tumor growth inhibition[6] |
| Calu-6 (Lung) | 12.5 mg/kg b.i.d. | 72% tumor growth inhibition[6] | |
| LoVo (Colon) | 50 mg/kg b.i.d. | 67% tumor growth inhibition[6] | |
| Sorafenib | Anaplastic Thyroid Carcinoma (Orthotopic) | 40 or 80 mg/kg daily | Significant reduction in tumor growth and angiogenesis[8] |
| Lymphoma | 90 mg/kg/day | Cytostatic effect, 50% reduction in tumor vessel density, 2-fold increase in necrotic areas[9][10] | |
| Hepatocellular Carcinoma (PLC/PRF/5) | Not Specified | Inhibition of tumor angiogenesis and induction of apoptosis[9] |
Clinical Data
A significant point of differentiation between this compound and Sorafenib is the extensive clinical data available for the latter. As of the latest information, there is no publicly available clinical trial data for this compound.
Sorafenib has been rigorously evaluated in numerous clinical trials, leading to its approval for multiple cancer indications.
Hepatocellular Carcinoma (HCC)
The landmark Phase III SHARP trial demonstrated a significant improvement in overall survival (OS) for patients with advanced HCC treated with Sorafenib compared to placebo.[3]
| Metric | Sorafenib | Placebo | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival | 10.7 months[3] | 7.9 months[3] | 0.69 (0.55-0.87) | <0.001 |
| Time to Progression | 5.5 months | 2.8 months | 0.58 (0.45-0.74) | <0.001 |
Renal Cell Carcinoma (RCC)
The Phase III TARGET trial established the efficacy of Sorafenib in patients with advanced RCC who had failed prior systemic therapy.[4]
| Metric | Sorafenib | Placebo | Hazard Ratio (95% CI) | p-value |
| Progression-Free Survival | 5.5 months | 2.8 months | 0.44 (0.35-0.55) | <0.01 |
| Overall Survival (final analysis) | 17.8 months | 15.2 months | 0.88 (0.74-1.04) | 0.146 |
Note: The overall survival in the TARGET trial was confounded by a high rate of crossover from the placebo arm to the Sorafenib arm.
Safety and Tolerability of Sorafenib
Common drug-related adverse events (grade 3-4) for Sorafenib include diarrhea, hand-foot skin reaction, fatigue, and hypertension.[3][11]
Experimental Protocols
Detailed experimental protocols for the preclinical studies of this compound are not publicly available in the reviewed literature. The following are generalized protocols for the types of experiments typically conducted for kinase inhibitors like this compound and Sorafenib.
In Vitro Kinase Inhibition Assay
Methodology:
-
Recombinant human kinases are incubated with a specific peptide substrate and ATP.
-
The test compound (this compound or Sorafenib) is added at varying concentrations.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 37°C).
-
The amount of phosphorylated substrate is quantified using methods such as radioactivity detection (for radiolabeled ATP) or specific antibodies in an ELISA-based format.
-
IC50 values are determined by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.
Cell Proliferation Assay
Methodology:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the test compound.
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
The absorbance or luminescence is measured, and the percentage of cell growth inhibition is calculated relative to untreated control cells.
-
IC50 values are determined from the dose-response curves.
In Vivo Xenograft Model
Methodology:
-
Human tumor cells are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Once tumors reach a specified volume, mice are randomized into treatment and control groups.
-
The test compound is administered orally at predetermined doses and schedules. The control group receives a vehicle.
-
Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.
-
Animal body weight and general health are monitored as indicators of toxicity.
-
At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for biomarkers of drug activity (e.g., p-VEGFR2).
Summary and Conclusion
This compound and Sorafenib are both potent multi-targeted kinase inhibitors with anti-angiogenic and anti-proliferative properties. Preclinical data suggests that this compound is a highly potent inhibitor of VEGFR-2 and PDGFRβ. Sorafenib, in addition to its anti-angiogenic activity, also potently inhibits the RAF/MEK/ERK pathway.
A key differentiator is the extensive clinical validation of Sorafenib, which has established its efficacy and safety profile in large-scale clinical trials and led to its approval for treating advanced HCC and RCC. In contrast, clinical data for this compound is not yet publicly available, limiting a direct comparison of their clinical utility.
Future research, including the public release of detailed preclinical methodologies and the initiation and reporting of clinical trials for this compound, will be crucial for a more comprehensive comparison of these two anti-tumor agents.
References
- 1. Discovery of this compound, a new Quinazoline Ether Inhibitor with high affinity for VEGFR-2 and PDGFR tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. ascopubs.org [ascopubs.org]
- 5. altmeyers.org [altmeyers.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Sorafenib, a multikinase inhibitor, is effective in vitro against non-Hodgkin lymphoma and synergizes with the mTOR inhibitor rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Sorafenib Inhibits Lymphoma Xenografts by Targeting MAPK/ERK and AKT Pathways in Tumor and Vascular Cells | PLOS One [journals.plos.org]
- 10. Sorafenib inhibits lymphoma xenografts by targeting MAPK/ERK and AKT pathways in tumor and vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of AZD2932 and Axitinib: An Analysis of Available Data
A comprehensive head-to-head comparison of AZD2932 and Axitinib, focusing on performance and supported by experimental data, is not feasible at this time due to the limited publicly available information on this compound. While Axitinib is a well-documented, approved therapeutic with extensive clinical trial data, this compound remains a research compound with scarce data in the public domain. This guide provides a summary of the available information for both agents to highlight the current state of knowledge.
Axitinib: A Profile
Axitinib is a potent and selective second-generation tyrosine kinase inhibitor (TKI) that primarily targets vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3. By inhibiting these receptors, Axitinib plays a crucial role in blocking angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. It is an established treatment for certain types of cancer, with a significant body of research supporting its use.
This compound: An Emerging Agent
This compound is described as a quinazoline ether inhibitor with high affinity for VEGFR-2 and platelet-derived growth factor receptor (PDGFR) tyrosine kinases.[1] A 2012 publication detailed its discovery and selection based on in vitro pharmacokinetic and in vivo evaluations.[1] However, beyond this initial report, there is a notable absence of published preclinical or clinical data, including efficacy, safety, and detailed experimental protocols.
Signaling Pathway Inhibition
Both Axitinib and this compound target key signaling pathways involved in tumor angiogenesis. The diagram below illustrates the general mechanism of VEGFR and PDGFR inhibition.
Data Comparison
Due to the lack of data for this compound, a direct quantitative comparison is not possible. The following table summarizes the available information on their primary targets.
| Feature | This compound | Axitinib |
| Primary Targets | VEGFR-2, PDGFR[1] | VEGFR-1, VEGFR-2, VEGFR-3 |
Conclusion
While both this compound and Axitinib are inhibitors of key tyrosine kinases involved in angiogenesis, a meaningful head-to-head comparison is precluded by the absence of robust, publicly available data for this compound. Axitinib's clinical profile is well-established, with extensive documentation of its efficacy, safety, and experimental protocols. In contrast, information on this compound is limited to its initial discovery and primary targets. Further research and publication of preclinical and clinical data for this compound are necessary before a comprehensive comparative analysis can be conducted. Researchers and drug development professionals are encouraged to monitor for future publications on this compound to enable a more direct comparison with existing therapies like Axitinib.
References
A Comparative Analysis of AZD2932 and Other Multi-Targeted Kinase Inhibitors in Oncology Research
In the landscape of targeted cancer therapy, multi-targeted kinase inhibitors play a pivotal role by simultaneously blocking multiple signaling pathways crucial for tumor growth, proliferation, and angiogenesis. This guide provides a comparative benchmark of AZD2932 against two widely recognized multi-targeted kinase inhibitors, Sunitinib and Sorafenib. The following sections detail their mechanisms of action, comparative efficacy through in vitro and in vivo data, and the experimental protocols utilized for these assessments.
Mechanism of Action and Target Profile
This compound is a potent quinazoline ether inhibitor with high affinity for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor (PDGFR).[1] Its activity also extends to other kinases such as Flt-3 and c-Kit.[2][3] Sunitinib and Sorafenib have broader kinase inhibition profiles, targeting a range of kinases involved in tumor progression and angiogenesis.[4]
Table 1: Comparative Kinase Inhibition Profile (IC50 in nM)
| Target Kinase | This compound | Sunitinib | Sorafenib |
| VEGFR-2 | 8[2][3] | 80[1] | 90[5][6] |
| PDGFRβ | 4[2][3] | 2[1] | 57[5][6] |
| c-Kit | 9[2][3] | Potent Inhibition | 68[5][6] |
| Flt-3 | 7[2][3] | Potent Inhibition | 59[5] |
| Raf-1 | Not Available | - | 6[5][6] |
| B-Raf | Not Available | - | 22[5][6] |
Note: IC50 values are sourced from various cell-free assays and may vary between different studies. A direct head-to-head comparison in the same assay would provide the most accurate comparative potency.
In Vitro Cellular Activity
Table 2: Comparative Anti-Proliferative Activity (IC50 in µM)
| Cell Line | Cancer Type | Sunitinib | Sorafenib |
| MV4;11 | Acute Myeloid Leukemia | 0.008 | - |
| Kasumi-1 | Acute Myeloid Leukemia | - | 0.02[7] |
| Various | Solid Tumors | - | Median IC50: 4.3[7] |
| GBM Cell Lines | Glioblastoma | Median IC50: 5.4[8] | - |
Note: The absence of publicly available, direct comparative in vitro cell viability data for this compound is a limitation of this guide.
In Vivo Efficacy in Preclinical Models
Preclinical xenograft models provide valuable insights into the anti-tumor efficacy of these inhibitors in a living system.
Table 3: Comparative In Vivo Anti-Tumor Efficacy
| Inhibitor | Animal Model | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) |
| This compound | Rat | C6 glial tumor | 12.5 and 50 mg/kg, b.i.d. | 64%[3] |
| Mouse | Calu-6 | 12.5 and 50 mg/kg, b.i.d. | 72% and 81% respectively[2][3] | |
| Mouse | LoVo | 50 mg/kg, b.i.d. | 67%[2][3] | |
| Sunitinib vs. Sorafenib | Mouse | Human Hepatocellular Carcinoma | Sunitinib: 40 mg/kg; Sorafenib: 50 mg/kg | Sorafenib showed greater TGI than Sunitinib[9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols for the key experiments cited in this guide.
Biochemical Kinase Inhibition Assay
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Methodology:
-
Reagents: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, and the test inhibitor (e.g., this compound) at various concentrations.
-
Procedure: The kinase, substrate, and inhibitor are incubated together in a reaction buffer. The kinase reaction is initiated by the addition of ATP.
-
Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. Common detection methods include radiometric assays (measuring incorporation of ³²P-ATP or ³³P-ATP), fluorescence-based assays (e.g., TR-FRET), or luminescence-based assays that measure the amount of ATP remaining (e.g., Kinase-Glo®).
-
Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration, and the IC50 value is calculated using a nonlinear regression model.
Cell Viability (MTT) Assay
Objective: To measure the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with the kinase inhibitor at a range of concentrations for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells contain mitochondrial dehydrogenases that convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. IC50 values are determined by plotting the percentage of viability against the log of the inhibitor concentration.[10]
Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of a test compound in an animal model.
Methodology:
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Once tumors reach a specified volume, the mice are randomized into treatment groups (vehicle control, test compound at different doses). The drug is administered according to a defined schedule (e.g., daily oral gavage).
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice a week) using calipers, and tumor volume is calculated.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated groups to the vehicle control group. Body weight and general health of the animals are also monitored to assess toxicity.
References
- 1. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a new Quinazoline Ether Inhibitor with high affinity for VEGFR-2 and PDGFR tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Drug: AZD1332 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 5. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell viability assay as a tool to study activity and inhibition of hepatitis C p7 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 9. abpbio.com [abpbio.com]
- 10. globalresearchonline.net [globalresearchonline.net]
Safety Operating Guide
Navigating the Disposal of AZD2932: A Guide for Laboratory Professionals
The proper disposal of the multi-targeted protein tyrosine kinase inhibitor, AZD2932, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols for chemical waste management is paramount. This guide provides essential, step-by-step logistical information for the safe handling and disposal of this compound, drawing from available safety data and general best practices for hazardous chemical waste.
Immediate Safety and Logistical Information
Prior to disposal, the correct initial handling of this compound waste is crucial to maintain a safe laboratory environment.
1. Waste Identification and Segregation:
-
This compound Waste Streams: This encompasses the pure compound, any solutions containing this compound, and all materials that have come into contact with it, such as personal protective equipment (PPE), pipette tips, and spill cleanup materials.
-
Dedicated Waste Stream: To prevent accidental mixing with incompatible chemicals, it is imperative to segregate this compound waste from all other laboratory waste streams.
2. Waste Collection and Temporary Storage:
-
Container Selection: Utilize leak-proof, chemically-resistant containers that are clearly designated for this compound waste.
-
Comprehensive Labeling: Each waste container must be explicitly labeled as "Hazardous Waste" and clearly identify the contents as "this compound".
-
Secure Storage: Store these containers in a designated, well-ventilated, and secure area, away from general laboratory traffic and incompatible substances.
Disposal Plan and Procedures
The recommended course of action for the final disposal of this compound is to engage a licensed professional waste disposal service.[1]
Step-by-Step Disposal Protocol:
-
Consult the Safety Data Sheet (SDS): The most current SDS from the supplier of this compound should always be the primary source of information for handling and disposal.
-
Engage a Licensed Disposal Vendor: Contact a certified hazardous waste disposal company to manage the collection, treatment, and disposal of the this compound waste.[1]
-
Prepare Waste for Disposal:
-
Surplus and Non-Recyclable Product: Unused or non-recyclable this compound should be offered to a licensed disposal company.[1] The safety data sheet suggests that incineration in a chemical incinerator equipped with an afterburner and scrubber is a suitable disposal method, a process to be carried out exclusively by trained professionals in a licensed facility.[1]
-
Contaminated Packaging: Any packaging that has been in contact with this compound should be treated as the unused product and disposed of accordingly.[1]
-
-
Maintain Comprehensive Records: It is essential to document all waste disposal activities. This documentation should include the name of the waste disposal company, the date of waste collection, and a detailed inventory of the waste being disposed of.
Data Presentation: Disposal Summary
While specific quantitative data for the disposal of this compound is not publicly available, the key disposal recommendations from the safety data sheet are summarized below.
| Waste Category | Recommended Disposal Action |
| Surplus this compound | Offer to a licensed disposal company for appropriate treatment and disposal.[1] |
| Non-recyclable this compound | Offer to a licensed disposal company for appropriate treatment and disposal.[1] |
| Contaminated Packaging | Dispose of in the same manner as the unused product.[1] |
| Preferred Treatment Method | Incineration in a chemical incinerator with an afterburner and scrubber, performed by a licensed professional.[1] |
Experimental Protocols for Disposal
Detailed experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes are not available in the public domain. Therefore, it is critical to entrust the disposal of this compound to qualified professionals at a licensed waste management facility who have the expertise and equipment to handle such materials safely.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper and safe disposal of this compound waste from the point of generation to final disposal.
Caption: A logical workflow illustrating the key stages for the proper disposal of this compound waste.
This guidance is intended to provide a framework for the safe disposal of this compound. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department and to adhere to all local, state, and federal regulations regarding hazardous waste disposal.
References
Essential Safety and Logistical Information for Handling AZD2932
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational guidelines, and disposal plans for the handling of AZD2932, a potent multi-targeted kinase inhibitor. Adherence to these procedures is essential to ensure personnel safety and maintain a secure laboratory environment. This compound targets several receptor tyrosine kinases, including VEGFR2, PDGFRβ, Flt-3, and c-Kit, making it a compound that requires careful management.[1][2]
Personal Protective Equipment (PPE)
Given that this compound is a potent small molecule kinase inhibitor, a comprehensive approach to personal protection is mandatory. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following PPE recommendations are based on best practices for handling hazardous cytotoxic compounds and similar kinase inhibitors.[3][4][5][6][7]
| PPE Category | Item | Specifications |
| Hand Protection | Chemotherapy-rated Gloves (double-gloved) | Two pairs of powder-free nitrile gloves tested to ASTM D6978 standard should be worn. Change gloves regularly and immediately if contaminated. |
| Body Protection | Impermeable Laboratory Coat or Gown | A disposable, back-closing gown made of a material resistant to chemical permeation. Cuffs should be tucked under the outer pair of gloves. |
| Eye Protection | Safety Goggles with Side Shields | Must be worn at all times to protect from splashes or aerosols. A face shield may be required for splash-prone procedures. |
| Respiratory Protection | N95 or Higher Respirator | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosols. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
All manipulations involving solid this compound, including weighing and initial solubilization, must be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet to minimize inhalation exposure.
-
The work surface should be covered with disposable, plastic-backed absorbent pads.
-
Use dedicated equipment (spatulas, weigh boats, etc.) and decontaminate them thoroughly after use or dispose of them as hazardous waste.
2. Solution Preparation:
-
When preparing stock solutions, add the solvent slowly to the solid to avoid aerosolization.
-
Ensure containers are clearly labeled with the compound name, concentration, solvent, date, and appropriate hazard symbols.
3. Administration in Experimental Systems:
-
When treating cell cultures or animals, use procedures that minimize the generation of aerosols (e.g., slow pipetting).
-
All work with treated cells or animals should be conducted in a biological safety cabinet.
-
Contaminated materials, including pipette tips, culture plates, and animal bedding, must be handled as hazardous waste.
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.
-
Solid Waste: Contaminated gloves, gowns, absorbent pads, and empty vials should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a sealed, labeled hazardous waste container. Do not pour down the drain.
-
Sharps: Needles and syringes used for administration must be disposed of in a designated sharps container for hazardous materials.
Signaling Pathways of this compound Targets
This compound is a multi-targeted inhibitor of several receptor tyrosine kinases. Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades that regulate cell proliferation, survival, and migration. This compound blocks these signaling pathways by inhibiting the kinase activity of the receptors.
Caption: Mechanism of action of this compound.
The following diagrams illustrate the primary downstream signaling pathways initiated by each of the receptor targets of this compound.
Caption: Simplified VEGFR2 signaling pathway.[8][9][10][11]
Caption: Simplified PDGFRβ signaling pathway.[12][13][14][15]
Caption: Simplified c-Kit signaling pathway.[16][17][18][19]
Caption: Simplified Flt-3 signaling pathway.[20][21][22][23][24]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pogo.ca [pogo.ca]
- 6. publications.ashp.org [publications.ashp.org]
- 7. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorbyt.com [biorbyt.com]
- 12. PDGFRB - Wikipedia [en.wikipedia.org]
- 13. sinobiological.com [sinobiological.com]
- 14. PDGFRB gene: MedlinePlus Genetics [medlineplus.gov]
- 15. uniprot.org [uniprot.org]
- 16. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. diva-portal.org [diva-portal.org]
- 19. ashpublications.org [ashpublications.org]
- 20. Reactome | FLT3 Signaling [reactome.org]
- 21. medlineplus.gov [medlineplus.gov]
- 22. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 24. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
